Product packaging for benzoic acid, 4-hydroxy-, butyl ester, sodium salt(Cat. No.:CAS No. 36457-20-2)

benzoic acid, 4-hydroxy-, butyl ester, sodium salt

Cat. No.: B1290558
CAS No.: 36457-20-2
M. Wt: 217.22 g/mol
InChI Key: HEMWUBDOXTTXSX-UHFFFAOYSA-N
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Description

Contextualization within Paraben Research

Parabens, which are esters of p-hydroxybenzoic acid, have been utilized as preservatives in pharmaceuticals, cosmetics, and food products since the 1920s due to their antimicrobial properties. windows.netmdpi.com Butylparaben (B1668127), along with its sodium salt, falls within this larger family of compounds. Research into parabens as a group has been extensive, with a particular focus on their efficacy as preservatives and, more recently, their potential biological effects. windows.netmdpi.comresearchgate.net Butylparaben and its related compounds have been specifically highlighted in various studies due to their chemical properties and observed interactions in biological systems. windows.net

Historical Perspectives on Academic Inquiry into Butylparaben Sodium

The academic inquiry into butylparaben and its sodium salt can be traced back to early toxicological studies. For instance, the U.S. National Toxicology Program (NTP) reviewed oral toxicity data for both butylparaben and sodium butylparaben, reporting differing acute toxicity levels in mice for the two compounds. industrialchemicals.gov.au Early research also investigated the dermal effects of butylparaben and its sodium salt. A study from 1956 reported on the lack of sensitization in guinea pigs after intracutaneous injections of butylparaben and its sodium salt. europa.eu These initial studies laid the groundwork for more in-depth investigations into the compound's behavior.

Evolution of Research Foci on Butylparaben Sodium

The focus of research on butylparaben sodium and its parent compound, butylparaben, has evolved significantly over time. Initial studies were primarily concerned with their preservative efficacy and basic toxicological profiles. windows.netindustrialchemicals.gov.au However, in recent decades, the scientific community's attention has shifted towards understanding the potential for these compounds to interact with biological systems, particularly as endocrine disruptors. windows.netresearchgate.netrivm.nl This shift was prompted by studies demonstrating estrogenic activity of some parabens. mdpi.com Research has expanded to include investigations into the metabolic fate of these compounds in various organisms and their potential environmental impact. industrialchemicals.gov.aurivm.nl

Scope and Objectives of Current Scholarly Analysis on Butylparaben Sodium

Current scholarly analysis of butylparaben sodium is multifaceted. A primary objective is to further elucidate its biochemical and toxicological profile, including its mechanisms of action at the molecular level. ncats.ioresearchgate.net Researchers are actively investigating its potential to interact with cellular receptors and signaling pathways. researchgate.net Another key area of focus is its environmental fate and behavior, including its presence and effects in aquatic ecosystems. nih.gov Furthermore, there is ongoing research to refine analytical methods for the detection and quantification of butylparaben and its metabolites in various matrices, from environmental samples to biological tissues. mdpi.comnih.gov The overarching goal of this research is to build a comprehensive understanding of the compound's interactions with biological and environmental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3.Na<br>C11H14NaO3 B1290558 benzoic acid, 4-hydroxy-, butyl ester, sodium salt CAS No. 36457-20-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36457-20-2

Molecular Formula

C11H14O3.Na
C11H14NaO3

Molecular Weight

217.22 g/mol

IUPAC Name

sodium 4-butoxycarbonylphenolate

InChI

InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;

InChI Key

HEMWUBDOXTTXSX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)O.[Na]

Other CAS No.

36457-20-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis and Derivatization Methodologies of Butylparaben and Its Sodium Salt

Chemical Synthesis Pathways of Butylparaben (B1668127)

The predominant method for synthesizing butylparaben is through the chemical esterification of 4-hydroxybenzoic acid with 1-butanol (B46404). wikipedia.orgresearchgate.netatamanchemicals.com This process can be catalyzed by various acidic substances and is the foundation of industrial-scale production. wikipedia.orgresearchgate.net

Esterification Reactions of 4-Hydroxybenzoic Acid with 1-Butanol

Esterification is a chemical reaction that forms an ester as the main product. In the context of butylparaben synthesis, this involves the reaction of a carboxylic acid (4-hydroxybenzoic acid) with an alcohol (1-butanol).

The Fischer esterification method, which utilizes a strong acid catalyst, is a common approach for producing butylparaben. masterorganicchemistry.com Concentrated sulfuric acid is a frequently employed catalyst for this reaction. wikipedia.orgresearchgate.netatamanchemicals.com The process typically involves heating a mixture of 4-hydroxybenzoic acid and an excess of 1-butanol in the presence of sulfuric acid. atamanchemicals.comnih.gov The reaction is often carried out under reflux conditions for several hours to drive the equilibrium towards the formation of the ester. researchgate.netatamanchemicals.com A typical laboratory-scale synthesis involves heating 4-hydroxybenzoic acid and 1-butanol, followed by the slow, dropwise addition of sulfuric acid and subsequent refluxing for approximately 8 hours. atamanchemicals.comchemicalbook.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the butylparaben ester. masterorganicchemistry.com

After the reaction is complete, the mixture is cooled, and a sodium carbonate solution may be added to neutralize the remaining acid. atamanchemicals.comchemicalbook.com The crude product is then isolated, often by separating the aqueous layer and removing the excess butanol via distillation. atamanchemicals.comchemicalbook.com Further purification is typically achieved through recrystallization from a solvent like ethanol (B145695). atamanchemicals.comchemicalbook.com

Table 1: Typical Reaction Parameters for Sulfuric Acid-Catalyzed Butylparaben Synthesis

Parameter Value/Condition
Reactants 4-Hydroxybenzoic acid, 1-Butanol
Catalyst Sulfuric Acid (H₂SO₄)
Reaction Time ~8 hours
Temperature Reflux
Post-Reaction Neutralization with sodium carbonate, distillation, recrystallization

In an effort to develop more environmentally friendly and less corrosive processes, alternative catalysts have been investigated for butylparaben synthesis.

Sodium Bisulfate (NaHSO₄): Sodium bisulfate has been successfully used as a catalyst for the synthesis of parabens. google.comresearchgate.net This solid acid catalyst offers several advantages over liquid sulfuric acid, including being less corrosive to equipment and posing fewer environmental hazards. google.com The synthesis process involves refluxing 4-hydroxybenzoic acid, n-butanol, and sodium bisulfate for approximately 5 hours. google.com The work-up procedure is similar to the sulfuric acid-catalyzed method, involving washing, drying, and distillation to obtain the final product. google.com

Ionic Liquids: Ionic liquids have emerged as potential "green" catalysts for esterification reactions. researchgate.net Certain ionic liquids, such as benzimidazole (B57391) bisulfate, have been shown to effectively catalyze the synthesis of parabens with high yields. chemicalbook.com The reaction involves refluxing 4-hydroxybenzoic acid, an alcohol, and the ionic liquid catalyst. chemicalbook.com A key advantage of using ionic liquids is the ease of separation and potential for catalyst reuse. chemicalbook.com For instance, after the reaction, the solvent can be distilled off, and the ionic liquid catalyst can be recovered by filtration and reused. chemicalbook.com Other research has explored the use of sulfonic acid type ionic liquids for the preparation of paraben compounds. google.com

Table 2: Comparison of Catalysts for Butylparaben Synthesis

Catalyst Advantages Disadvantages
Sulfuric Acid High efficiency, well-established method Corrosive, environmental concerns
Sodium Bisulfate Less corrosive, environmentally safer, easy to handle May require specific reaction conditions
Ionic Liquids "Green" catalyst, reusable, easy separation Can be expensive, may require specific ionic liquids
Acid-Catalyzed Esterification Approaches (e.g., Sulfuric Acid Catalysis)

Industrial-Scale Manufacturing Processes of Butylparaben

The industrial production of butylparaben largely mirrors the laboratory-scale acid-catalyzed esterification process but on a much larger scale. wikipedia.org The process typically begins with the reaction of 4-hydroxybenzoic acid and butyl alcohol in the presence of an acid catalyst like sulfuric acid. spectrumchemical.com This is followed by a neutralization step, often using sodium hydroxide (B78521), to remove the acidic catalyst. spectrumchemical.com An extraction phase is then employed to separate the butylparaben from the reaction mixture. spectrumchemical.com Finally, the product undergoes refinement, which may include alcohol recovery, to achieve the desired purity before being packaged and shipped. spectrumchemical.com Quality control measures are implemented throughout the process to ensure the consistency and purity of the final product.

Enzymatic Synthesis Approaches to Parabens

Enzymatic synthesis represents a greener alternative to traditional chemical methods for producing parabens. saapjournals.org This approach often utilizes lipases as biocatalysts. While much of the research in this area has focused on other parabens, the principles are applicable to butylparaben. For instance, studies have demonstrated the production of methylparaben in Escherichia coli by deploying a plant enzyme, benzoic acid carboxyl methyltransferase, along with other recombinant enzymes. oup.comnih.gov This biocatalytic approach offers the potential for synthesis under milder reaction conditions and with higher specificity, reducing the formation of byproducts. saapjournals.org

Conversion to Butylparaben Sodium Salt

Due to the poor water solubility of butylparaben, its sodium salt is often used in formulations where higher water solubility is required. atamanchemicals.com The conversion of butylparaben to its sodium salt is a straightforward acid-base reaction.

The phenolic hydroxyl group on the butylparaben molecule is acidic and can be deprotonated by a strong base. To prepare the sodium salt, butylparaben is typically treated with a sodium base, such as sodium hydroxide (NaOH). atamanchemicals.com This reaction results in the formation of sodium butylparaben and water. For example, a 20-25% solution of butylparaben can be treated with a 5% sodium hydroxide solution to facilitate its use in aqueous-based products. atamanchemicals.com

Purification and Spectroscopic Characterization of Synthetic Products

Following the synthesis of butylparaben, typically via the esterification of p-hydroxybenzoic acid with n-butanol, and its subsequent conversion to the sodium salt, purification is essential to remove unreacted starting materials, catalysts, and by-products. researchgate.netwikipedia.org The resulting products are then rigorously analyzed to confirm their chemical structure and purity.

Purification Methods

Crude butylparaben is commonly purified through recrystallization, often using ethanol. researchgate.netatamanchemicals.comchemicalbook.com The process involves dissolving the crude product in a suitable solvent, followed by cooling to induce the formation of crystals, which are then filtered. atamanchemicals.comchemicalbook.com The solubility of butylparaben is significantly higher in organic solvents like ethanol, ether, and chloroform (B151607) than in water. atamanchemicals.com Washing the crude product with a dilute sodium carbonate solution helps to remove any remaining acidic impurities. researchgate.netchemicalbook.com

For butylparaben sodium, which is a white, hygroscopic powder, purification strategies focus on ensuring the removal of any residual reactants from its formation, which involves the reaction of butylparaben with a sodium base. fengchengroup.com

Spectroscopic Characterization

A suite of spectroscopic methods is employed to verify the identity and purity of the synthesized butylparaben and its sodium salt.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of butylparaben shows characteristic absorption bands corresponding to the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the aromatic ring. nih.govnist.govnist.gov Specifically, peaks around 1681 cm⁻¹ are attributed to the C=O stretching vibration, while peaks at 1283 and 1162 cm⁻¹ correspond to the C-O-C stretching vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. t3db.casigmaaldrich.comdrugbank.com For butylparaben, the ¹H NMR spectrum would show distinct signals for the protons of the butyl chain and the aromatic ring. ebi.ac.uk

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. mzcloud.orgmassbank.eumassbank.eu The mass spectrum of butylparaben typically shows a molecular ion peak corresponding to its molecular weight. massbank.eumassbank.eu

Chromatographic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of butylparaben and can be used as a reference standard for its determination in various samples. sigmaaldrich.comusp.org

The combination of these purification and characterization techniques ensures the production of high-purity butylparaben and butylparaben sodium, suitable for their intended applications.

Design and Synthesis of Butylparaben Sodium Derivatives for Research Purposes

The fundamental structure of butylparaben has served as a scaffold for the synthesis of various derivatives aimed at investigating structure-activity relationships and exploring new applications. The primary point of modification is often the phenolic hydroxyl group or the aromatic ring.

The synthesis of butylparaben itself involves the esterification of p-hydroxybenzoic acid with an appropriate alcohol, a reaction that can be catalyzed by acids like sulfuric acid or greener alternatives like sodium bisulfate. researchgate.netgoogle.comresearchgate.netmdpi.com This core reaction can be adapted to create a variety of paraben esters by simply changing the alcohol used. mdpi.com

For butylparaben sodium, which is the sodium salt of butylparaben, derivatization can involve reactions that target the phenolate (B1203915) or the ester group. While the primary focus in industrial synthesis is on the production of the simple sodium salt to enhance water solubility, research endeavors may explore more complex modifications. fengchengroup.comformulationbio.comfengchengroup.com

One example of derivatization for research purposes includes the preparation of inclusion complexes. For instance, butylparaben has been complexed with cationic β-cyclodextrin polymers. ebi.ac.uk The formation of these complexes was confirmed by FT-IR and 2D ¹H-¹H gCOSY NMR spectroscopy and resulted in significantly improved water solubility of the butylparaben. ebi.ac.uk

The design of such derivatives is often driven by the desire to modulate properties such as:

Solubility

Antimicrobial activity

Receptor binding affinity

Metabolic stability

By systematically altering the chemical structure of butylparaben, researchers can gain insights into the molecular features that govern its activity and develop new compounds with tailored properties for specific research applications.

Advanced Analytical Chemistry and Detection Technologies for Butylparaben Sodium

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the analysis of butylparaben (B1668127) sodium. Both liquid and gas chromatography are extensively used, often coupled with powerful detection methods to achieve low detection limits and accurate quantification. rsc.org These methods are crucial for monitoring the presence of parabens in various products and environmental samples. kau.edu.sa

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of parabens, including butylparaben sodium. rsc.orgkau.edu.saasianpubs.org Its versatility allows for the separation of multiple parabens within a single analytical run. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for parabens. iomcworld.org In this technique, a nonpolar stationary phase is used with a more polar mobile phase. A study detailing the separation of methyl, ethyl, and propyl paraben in sunscreen products utilized a reversed-phase C8 column with a mobile phase of methanol (B129727) and water (60:40 w/w), achieving successful separation. iomcworld.org Another method for the simultaneous determination of benzoic acid, methylparaben, and n-butylparaben in soy sauce employed a C18 column with a gradient elution of a formate (B1220265) buffer (pH 4.4) and acidified acetonitrile (B52724).

A stability-indicating HPLC method was developed for the simultaneous determination of a paraben mixture and its degradation products using a C18 column with a gradient elution. nih.gov The mobile phase consisted of 0.1% orthophosphoric acid in water and a mixture of water, acetonitrile, and orthophosphoric acid. nih.gov This highlights the capability of RP-HPLC to separate not only the parent parabens but also their potential breakdown products. nih.gov

Interactive Data Table: Examples of Reverse-Phase HPLC Conditions for Paraben Analysis

Analyte(s) Column Mobile Phase Detection Reference
Methyl, Ethyl, Propyl ParabenC8Methanol:Water (60:40 w/w)UV (254 nm) iomcworld.org
Benzoic Acid, Methylparaben, n-ButylparabenC18Gradient of Formate buffer (pH 4.4) and AcetonitrileDAD (230 nm for BA, 254 nm for MP & BP)
Paraben Mixture & Degradation ProductsC18Gradient of 0.1% Orthophosphoric Acid in Water and Water/Acetonitrile/Orthophosphoric AcidUV (254 nm) nih.gov
Methylparaben, Propylparaben (B1679720), Sodium SaltsC18Acetate buffer (pH=4):Methanol (18:82) or Acetate buffer (pH=4):Acetonitrile (20:80)UV (254 nm) asianpubs.org

To enhance sensitivity and specificity, HPLC systems are often coupled with advanced detectors like Photodiode Array (PDA) and tandem Mass Spectrometry (MS/MS). A PDA detector can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.

HPLC-MS/MS is a powerful technique for the determination of parabens in various matrices, including pharmaceuticals and biological samples. kau.edu.samdpi.com This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of analytes. kau.edu.sa For instance, a method was developed for the determination of six parabens and four of their derivatives in pharmaceuticals using HPLC-MS/MS, which involved solid-liquid or liquid-liquid extraction followed by analysis. kau.edu.sa The coupling of HPLC with MS/MS provides structural information, which is crucial for the unambiguous identification of the compounds. kau.edu.sa

Reverse-Phase HPLC Applications

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another key technique for the analysis of parabens. rsc.orgrjstonline.com It is particularly suitable for volatile and thermally stable compounds. Often, a derivatization step is employed to increase the volatility and improve the chromatographic behavior of the parabens. researchgate.net However, methods for analyzing underivatized parabens have also been developed. rjstonline.com

The coupling of GC with tandem mass spectrometry (GC-MS/MS) provides a highly sensitive and selective method for the determination of parabens. rjstonline.comnih.gov This technique is capable of quantifying trace levels of parabens in complex samples. nih.gov A rapid and sensitive GC-MS/MS method was developed for the determination of methyl-, ethyl-, propyl-, and butylparaben in personal care products without the need for derivatization. nih.gov The use of isotopically labeled internal standards in this method helps to correct for matrix effects and recovery losses, ensuring accurate quantification. nih.gov Another study developed a GC-MS method to identify and quantify several parabens in human breast tissue, which involved an extraction followed by derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

Interactive Data Table: GC-MS/MS Method Parameters for Paraben Analysis

Analyte(s) Sample Matrix Derivatization Key Findings Reference
Methyl-, Ethyl-, Propyl-, ButylparabenPersonal Care ProductsNoneRapid and sensitive method with recoveries of 97-107%. nih.gov
Methyl-, Ethyl-, Propyl-, ButylparabenHuman Breast TissueMSTFAGood recovery (96-113%) and low limits of detection. researchgate.net
Methyl-, Ethylparaben (B1671687), and 4-hydroxybenzoic acidWastewaterDerivatized as butyl parabenSuccessful detection in extracted ion chromatograms. core.ac.uk

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Time-of-Flight Mass Spectrometry (TOF/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes, leading to faster analysis times and improved resolution compared to conventional HPLC. When coupled with Time-of-Flight Mass Spectrometry (TOF/MS), it becomes a powerful tool for identifying and quantifying a wide range of compounds, including parabens. nih.gov

An analytical method combining rotating disk sorptive extraction with UHPLC-ESI-TOF/MS was developed for the determination of four parabens in water samples. nih.gov This approach eliminated the need for derivatization and reduced the chromatographic run time, offering a greener analytical solution with low detection limits. nih.gov Another study utilized UHPLC-MS/MS for the determination of 28 parabens and phenolic contaminants in dairy products, demonstrating the technique's high sensitivity and reproducibility. mdpi.com The use of UHPLC coupled with a Q-TOF mass spectrometer has also been reported for the analysis of parabens in pharmaceuticals. unirioja.es

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) and its related technique, Micellar Electrokinetic Chromatography (MEKC), are powerful analytical methods for the separation and determination of parabens, including butylparaben sodium. mdpi.comnii.ac.jp These electromigration techniques offer high separation efficiency, short analysis times, and require minimal solvent and sample volumes compared to traditional chromatographic methods like HPLC. nii.ac.jp

CE separates analytes based on their differential migration in an electric field within a narrow fused-silica capillary. For paraben analysis, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. scirp.orgpsu.edu In CZE, the separation of charged species is achieved in a buffer-filled capillary. Neutral molecules like parabens migrate with the electroosmotic flow (EOF) and are thus not separated from each other. However, at high pH, the phenolic hydroxyl group of parabens can be ionized, allowing for their separation as anions. scirp.org A CZE method was developed for the simultaneous analysis of several preservatives, including butylparaben, using a 60 mM tetraborate (B1243019) buffer at pH 9.2. scirp.org Another rapid CZE method separated methyl, ethyl, propyl, and butylparaben in under one minute using a background electrolyte of 20 mmol L-1 2-hydroxyisobutyric acid and 30 mmol L-1 triethylamine. psu.edu

MEKC is a hybrid of electrophoresis and chromatography that allows for the separation of both neutral and charged analytes. nih.gov This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration. mdpi.comnih.gov These micelles form a pseudo-stationary phase. Neutral analytes, like parabens, partition between the aqueous buffer and the hydrophobic interior of the micelles, and their separation is based on these partitioning differences. nih.gov MEKC has been successfully used for the analysis of parabens in various cosmetic products. mdpi.com One MEKC method achieved the separation of five parabens, including n-butylparaben and its isomer isobutylparaben, in less than eight minutes using a 20 mM sodium tetraborate buffer (pH 9.65) containing 30 mM SDS. nii.ac.jp Another study used a background electrolyte containing 15 mM tetraborate buffer (pH 8.5) and 40 mM SDS to simultaneously determine parabens and whitening agents in cosmetics. rsc.org The optimization of MEKC conditions, such as buffer pH, surfactant concentration, and the addition of organic modifiers like methanol or ethanol (B145695), is crucial for achieving high resolution and sensitivity. mdpi.comnih.gov For instance, one method used a buffer containing 50 mM phosphate (B84403), 80 mM SDS, and 30% methanol to resolve butylparaben from isobutylparaben. mdpi.com

Table 1: Examples of CE and MEKC Methods for Butylparaben Analysis
TechniqueAnalytesBuffer/Mobile PhaseSeparation ConditionsDetectionReference
CZEButylparaben and other preservatives60 mM tetraborate buffer (pH 9.2)Voltage: 25 kV then 30 kV; Uncoated fused silica (B1680970) capillary (50 µm I.D.)UV scirp.org
MEKCn-Butylparaben, isobutylparaben, and other preservatives20 mM sodium tetraborate (pH 9.65) with 30 mM SDSFused silica capillaryUV at 200 nm nii.ac.jp
Sweeping-MEKCButylparaben and other parabens/whitening agents15 mM tetraborate buffer (pH 8.5) with 40 mM SDSVoltage: 15 kVUV at 200 nm rsc.org
MEKCn-Butylparaben, iso-butylparaben, sec-butylparaben, and other compoundsPhosphate buffer (pH 7.0) with 10 mM SDS and 15% ethanolVoltage: 30 kV; Capillary Temp: 45 °CNot specified nih.gov
DLLME-CEButylparaben and other preservatives50 mM phosphate buffer (pH 3.0) with 80 mM SDS and 30% methanolNot specifiedUV mdpi.com

Advanced Sensing Technologies for Butylparaben Sodium Detection

The demand for rapid, sensitive, and on-site detection of butylparaben has spurred the development of advanced sensor technologies. mdpi.comresearchgate.net These modern approaches offer alternatives to conventional, time-consuming laboratory methods. mdpi.com

Molecularly Imprinted Photonic Crystal (MIPC) sensors represent a novel technology for the rapid and selective screening of specific molecules like butylparaben. mdpi.comfrontiersin.org These sensors combine the specific recognition capabilities of molecularly imprinted polymers (MIPs) with the signal-reporting properties of photonic crystals. mdpi.commdpi.com An MIPC sensor for butylparaben was developed by creating recognition sites for the molecule within a photonic crystal structure. mdpi.com

This sensor provides a visual and portable method for detection. mdpi.com When the MIPC film is exposed to a sample containing butylparaben, the target molecules bind to the imprinted cavities, causing a change in the photonic crystal's structure. mdpi.comfrontiersin.org This change leads to a visible color shift, which can be used for direct, naked-eye estimation of the butylparaben concentration by comparing the sensor's color to a pre-established "color guide". researchgate.netmdpi.com For quantitative analysis, the shift in the Bragg diffraction spectrum can be measured with a fiber optic spectrometer. mdpi.com Research has shown a linear correlation between the red shift of the diffraction peak and the concentration of butylparaben. researchgate.netmdpi.com This MIPC sensor demonstrated high selectivity for butylparaben over structurally similar compounds such as methylparaben, benzocaine, and procaine. mdpi.com

Table 2: Performance Characteristics of an MIPC Sensor for Butylparaben
ParameterFindingReference
Detection PrincipleVisual color change and Bragg diffraction spectrum shift upon binding of butylparaben. mdpi.com
Quantitative Detection Limit0.022 mmol·L⁻¹ researchgate.netmdpi.com
Linear Correlation Coefficient (R²)0.9968 mdpi.com
SelectivityHigh selectivity against structural analogues like methylparaben, benzocaine, and procaine. mdpi.com
Sample ApplicationSuccessfully tested for rapid screening in toner samples. mdpi.com
Recovery in Spiked Samples107% researchgate.netmdpi.com

A variety of sensor platforms are being explored for the detection of emerging contaminants like parabens. mdpi.com These include biosensors, optical sensors, and electrochemical sensors.

Biosensors utilize a biological recognition element (e.g., enzymes, antibodies, DNA) coupled with a transducer. A novel bio-imprinted sensor for butylparaben was developed using double-stranded DNA (dsDNA) electrochemically entrapped in a polymer film on a carbon paste electrode. journalcra.com This molecularly bio-imprinted polymer (bioMIP) sensor showed high sensitivity and selectivity, with a detection limit of 0.109 μg L⁻¹. journalcra.com

Optical Sensors measure changes in optical properties (e.g., absorbance, fluorescence, refractive index) upon interaction with the analyte. The MIPC sensor described previously is a type of optical sensor that relies on changes in color and light diffraction. mdpi.com Another approach is the surface plasmon resonance (SPR) sensor, which detects changes in the refractive index at the surface of a metal film, often gold. nih.gov While not specifically detailed for butylparaben in the provided sources, SPR principles are applicable for detecting binding events at a functionalized sensor surface. nih.gov

Electrochemical Sensors measure changes in electrical properties (e.g., current, potential) resulting from a redox reaction of the analyte. researchgate.net These sensors are attractive due to their potential for simplicity, rapid analysis, and in-situ measurements. nih.gov For butylparaben, an electrochemical sensor was developed using a graphene-modified screen-printed carbon electrode, which showed a good response to its oxidation. nih.gov Another sensor was fabricated by modifying a carbon paste electrode with safranine-o capped silver nanoparticles, which was successfully applied to detect butylparaben in cosmetic samples. journalcra.com Adsorptive stripping voltammetry at glassy carbon electrodes modified with multi-wall carbon nanotubes has also been proposed for butylparaben determination. researchgate.net

The integration of nanomaterials into sensor design has significantly enhanced the sensitivity, selectivity, and response speed for detecting endocrine-disrupting chemicals like butylparaben. Nanomaterials such as carbon nanotubes (CNTs), graphene, and metal nanoparticles offer unique chemical and electrical properties, including high surface area and excellent conductivity, that are beneficial for sensor performance. nih.gov

Several nanomaterial-based electrochemical sensors have been developed for parabens. nih.gov For instance, a sensor for butylparaben was created by modifying a carbon paste electrode with silver nanoparticles (AgNPs) capped with a natural dye, which improved sensitivity and selectivity. journalcra.com Multi-walled carbon nanotubes (MWCNTs) have been used to modify glassy carbon electrodes for the determination of butylparaben using adsorptive stripping voltammetry. researchgate.net The use of reduced graphene oxide (rGO) has also been explored in electrochemical sensors for other parabens, demonstrating the synergistic effects that can be achieved by combining nanomaterials. nih.gov These platforms leverage the high catalytic activity and enhanced surface area of nanomaterials to facilitate the electrochemical detection of butylparaben at trace levels. researchgate.net

Biosensors, Optical Sensors, and Electrochemical Sensors

Sample Preparation and Matrix Effects in Complex Environmental and Biological Samples

Analyzing butylparaben in complex matrices such as wastewater, cosmetics, and biological tissues is challenging because it often exists at low concentrations and is associated with many other interfering substances. mdpi.comresearchgate.net Therefore, a sample preparation step is crucial to extract, clean up, and preconcentrate the analyte before instrumental analysis. mdpi.com This step is vital for removing matrix components that can interfere with the detection and quantification of butylparaben, an issue known as the matrix effect. researchgate.net

Matrix effects can suppress or enhance the analytical signal, leading to inaccurate results. researchgate.net For example, in the analysis of seafood, co-extracted substances like chlorophyll (B73375) can interfere with the measurement, and the use of specific sorbents like multi-walled carbon nanotubes has been shown to reduce these effects compared to standard materials. researchgate.net Similarly, when analyzing cosmetics, the complex formulation requires effective extraction to isolate parabens from potential interferences. rjstonline.com The choice of sample preparation technique is therefore critical to minimize matrix effects and ensure accurate quantification. mdpi.comresearchgate.net

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique for isolating analytes from complex sample matrices. tubitak.gov.trresearchgate.netinterchim.fr The method is based on the principle of partitioning a compound between two immiscible liquid phases, typically an aqueous sample phase and an organic solvent. interchim.fr

For the analysis of parabens in products like cosmetics and pharmaceuticals, LLE is employed to separate the moderately hydrophobic parabens from the often-aqueous product base. rjstonline.comresearchgate.net The process involves mixing the sample with a suitable organic solvent, shaking the mixture to facilitate the transfer of the analyte into the organic phase, and then separating the two layers. interchim.fr A developed LLE method for four parabens, including butylparaben, in various personal care and pharmaceutical products used an extraction step followed by analysis with GC-MS. rjstonline.com While LLE is simple, it can be labor-intensive, time-consuming, and require significant volumes of potentially toxic organic solvents. tubitak.gov.trresearchgate.net It can also suffer from issues like the formation of emulsions, which complicates the separation of the liquid phases. researchgate.netinterchim.fr To improve efficiency and reduce solvent consumption, modern variations like dispersive liquid-liquid microextraction (DLLME) have been developed and applied to paraben analysis. tubitak.gov.trpsu.edu

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and concentration of parabens, including butylparaben, from diverse matrices such as cosmetics, water, and biological fluids. mdpi.comresearchgate.net The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest while the rest of the sample matrix passes through. researchgate.net The retained analytes are then eluted with a small volume of a suitable solvent. researchgate.net

This technique is valued for its efficiency, speed, and ability to effectively clean up complex samples. researchgate.netresearchgate.net Common sorbents used for paraben extraction include reversed-phase materials like C18 and C8, which are effective at retaining moderately nonpolar compounds like butylparaben from aqueous solutions. mdpi.comresearchgate.netscielo.br For instance, an online SPE-LC-MS/MS method using a PLRP-S cartridge has been developed for quantifying parabens in urban waters, demonstrating the robustness of SPE with over 500 sample injections on a single cartridge. scielo.br Another study employed C18 SPE cartridges for extracting parabens from wastewater and river water samples before HPLC-DAD analysis. mdpi.com The selection of the sorbent and elution solvent is critical and is optimized based on the specific properties of the analyte and the sample matrix to ensure high recovery and effective purification. researchgate.net

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation method used for the determination of parabens in various samples, particularly water. researchgate.netnih.govmdpi.com The technique involves the exposure of a fused-silica fiber coated with a polymeric stationary phase to a sample or its headspace. researchgate.net Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for desorption and analysis. researchgate.net

Key advantages of SPME include its simplicity, minimal solvent usage, and the integration of extraction, concentration, and sample introduction into a single step. researchgate.netresearchgate.net For the analysis of parabens, including butylparaben, polyacrylate (PA) coated fibers have been shown to provide the highest enrichment factors. researchgate.netnih.gov The efficiency of the extraction is influenced by several parameters that require optimization, including:

Extraction Time and Temperature : A direct extraction is often carried out at room temperature for a specified duration, for example, 30-40 minutes. researchgate.netresearchgate.net

Salt Addition : The addition of salt, such as sodium chloride (e.g., 150 mg/mL), to the sample can enhance the extraction efficiency by decreasing the analyte's solubility in the aqueous phase. researchgate.netnih.gov

Sample Agitation : Stirring the sample during extraction facilitates the mass transfer of the analyte to the fiber. researchgate.net

SPME has been successfully coupled with GC-tandem mass spectrometry (GC-MS/MS) for the determination of parabens at ng/L levels in water samples. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a powerful pre-concentration technique known for its simplicity, speed, low cost, and high enrichment factors. psu.eduresearchgate.netscielo.br It is based on a ternary solvent system where a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the aqueous sample. psu.eduscielo.br This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer from the aqueous phase to the extraction solvent. psu.edunih.gov The extraction solvent is then collected by centrifugation for analysis. researchgate.net

The optimization of several parameters is crucial for the successful application of DLLME in the analysis of butylparaben: psu.eduresearchgate.net

Extraction and Disperser Solvents : The choice of solvents is critical. For example, 1-dodecanol (B7769020) has been used as an extraction solvent, and methanol as a disperser solvent for paraben analysis in beverages. psu.edu Chloroform (B151607) (extraction) and ethanol (disperser) have also been employed. researchgate.net

Solvent Volumes : Small volumes, typically in the microliter range, are used. For instance, optimized conditions might involve 70 µL of extraction solvent and 500 µL of disperser solvent. psu.edu

Sample pH : The pH of the sample solution is adjusted to ensure the analytes are in their neutral form to facilitate extraction. A pH of 4 is commonly used for parabens. psu.edu

Extraction Time : Extraction is typically very fast, often completed in under a minute with vortexing. psu.edu

DLLME has been effectively used for determining parabens in various matrices, including beverages, personal care products, and biological samples like breast milk, achieving high enrichment factors and low detection limits. psu.eduscielo.brnih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is recognized as a "green" analytical technique because it primarily uses carbon dioxide (CO2) as the extraction solvent, which is non-toxic, non-flammable, and environmentally benign. researchgate.netresearchgate.netgerli.com The technique involves using a fluid, typically CO2, at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. gerli.com This supercritical fluid has high diffusivity and low viscosity, allowing for efficient penetration into sample matrices and rapid extraction of analytes. gerli.com

SFE has been applied to the extraction of parabens and other preservatives from complex matrices like cosmetics. researchgate.netnih.gov The efficiency of SFE depends on several operational parameters:

Pressure and Temperature : These parameters control the density and solvating power of the supercritical fluid. For paraben extraction from cosmetics, conditions such as 14,000 kPa and 65°C have been used. nih.gov

Static and Dynamic Extraction Times : A typical SFE procedure involves an initial static phase, where the sample is soaked in the supercritical fluid (e.g., 5-10 minutes), followed by a dynamic phase, where fresh fluid continuously flows through the extraction vessel (e.g., 15-20 minutes). nih.govresearchgate.net

Modifiers : To enhance the extraction of more polar compounds, a small amount of an organic solvent (modifier), such as methanol, can be added to the supercritical CO2. gerli.com

SFE can be coupled online with other techniques, such as headspace solid-phase microextraction (HS-SPME), to further improve sensitivity and selectivity for the analysis of preservatives in cosmetics. researchgate.net

Matrix Solid-Phase Dispersion (MSPD)

Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation process that integrates sample homogenization, extraction, and cleanup into a single step. researchgate.netnih.gov The technique involves blending a solid or semi-solid sample directly with a solid-phase sorbent (dispersant), such as Florisil or silica gel, using a mortar and pestle or by vortexing. researchgate.netnih.gov This process disrupts the sample architecture and disperses it over the surface of the sorbent. The resulting blend is then transferred to a column, and analytes are eluted with appropriate solvents, while interfering matrix components are retained by the sorbent. researchgate.netmdpi.com

MSPD is particularly advantageous for complex solid and semi-solid samples like seafood and cosmetics. nih.govmdpi.com An effective MSPD method for determining four parabens, including butylparaben, in seafood involved the following optimized parameters: nih.gov

Sample and Dispersant : 0.5 g of freeze-dried seafood was dispersed with 1.0 g of Florisil. nih.gov

Co-sorbents : The blend was transferred to a column containing silica gel and C18 as clean-up co-sorbents. nih.gov

Elution Solvent : The target parabens were eluted with 12 mL of acetonitrile. nih.gov

The versatility of MSPD allows for its application to a wide range of analytes and matrices, and recent advancements include the use of magnetic nanoparticles as the dispersing material, which simplifies the separation of the sorbent from the sample extract. researchgate.netresearchgate.net

Method Validation and Quality Control in Analytical Studies

Method validation is a critical component of quality control in analytical chemistry, ensuring that a specific method is reliable, reproducible, and suitable for its intended purpose. asianpubs.orgaxios-research.com For the analysis of butylparaben sodium, analytical methods are validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2 (R1). asianpubs.org The validation process assesses several key performance characteristics to provide a high level of assurance in the analytical data.

Key validation parameters include: asianpubs.orgrjstonline.com

Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r or R²) of the calibration curve, which should ideally be >0.99. asianpubs.orgrjstonline.comrsc.org

Accuracy : The closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 50%, 100%, and 150%). asianpubs.org Recoveries are expected to be within an acceptable range, for example, 93.9% to 106.2%. rsc.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. asianpubs.org

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. asianpubs.org

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. asianpubs.org

These validation studies are essential for the implementation of analytical methods in quality control laboratories for the routine analysis of butylparaben in various products. asianpubs.orgaxios-research.com

Limits of Detection and Quantification Strategies

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics in the validation of analytical methods, particularly for trace analysis of compounds like butylparaben.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. rsc.org

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsc.org

These limits are typically determined based on the signal-to-noise (S/N) ratio, where the LOD is commonly established at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1. rsc.org The strategy for determining LOD and LOQ involves analyzing a series of low-concentration samples or blank samples spiked at the estimated limit. rsc.org

The achievable LOD and LOQ for butylparaben are highly dependent on the sample preparation technique and the analytical instrumentation used. Advanced extraction methods like SPME and DLLME, combined with sensitive detectors like mass spectrometers, allow for the determination of butylparaben at very low concentrations (ng/L or ng/g). nih.govpsu.edunih.gov

The table below presents a summary of LOD and LOQ values for butylparaben obtained using different analytical methodologies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Butylparaben using Various Analytical Methods

Analytical Technique Extraction Method Matrix LOD LOQ Reference
HPLC-UV DLLME-SFO Beverages 0.17 ng/mL - psu.edu
GC-MS MSPD Seafood - 1.0 ng/g nih.gov
UHPLC-IC - Cosmetics 80 µg/L 270 µg/L rsc.org
HPLC - Shampoo/Conditioner 0.185 µg/mL 0.560 µg/mL asianpubs.org
GC-MS/MS SPME Water - 0.025 ng/mL nih.gov
LC-DAD SPE Soy Sauce - 0.11 mg/kg

This table is interactive. You can sort the columns by clicking on the headers.

Recovery Rate and Selectivity Assessment

The efficiency of an analytical method is often judged by its recovery rate—the percentage of a known amount of an analyte, in this case, Butylparaben, that is successfully detected. High recovery rates are essential for accurate quantification. Various extraction techniques are utilized to isolate parabens from complex sample matrices before analysis. These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more recent innovations like dispersive liquid-liquid microextraction (DLLME) and magnetic solid-phase extraction (MSPE). researchgate.netnajah.edu

The recovery rates for Butylparaben can vary significantly depending on the extraction method and the sample matrix. For instance, studies have reported recovery rates for parabens in water matrices ranging from 88.8% to 100.63% using a vortex-assisted dispersive liquid-liquid extraction method. mdpi.com Another study utilizing SPE for analyzing parabens in urban water samples reported recovery values between 90.78% and 104.89%. mdpi.com In the analysis of human breast milk, a method involving precipitation, evaporation, and C18 cleanup achieved recovery rates of 91% to 110%. nih.govscience.gov Similarly, a method for food samples using acetonitrile extraction and C18 SPE cleanup reported recoveries of 84.5% to 108.8%. psu.edu

The selectivity of an analytical method refers to its ability to distinguish the target analyte from other compounds in the sample. This is particularly crucial when dealing with complex matrices like cosmetics or environmental samples, which may contain numerous other substances. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful techniques that provide excellent selectivity for paraben analysis. mdpi.comresearchgate.net The choice of the stationary phase in chromatography is critical for achieving good separation and selectivity. nih.govresearchgate.net For example, a cyano (CN) stationary phase has been shown to be superior for the simultaneous determination of caffeine, methylparaben, and butylparaben in terms of peak shape and retentivity. nih.govresearchgate.net

Table 1: Recovery Rates of Butylparaben Using Various Extraction Methods

Extraction MethodSample MatrixRecovery Rate (%)Reference
Vortex-Assisted Dispersive Liquid-Liquid ExtractionWater88.8 - 100.63 mdpi.com
Solid-Phase Extraction (SPE)Urban Water90.78 - 104.89 mdpi.com
Magnetic Solid-Phase Extraction (MSPE)Cream Products87.9 - 100.8 najah.edu
Liquid-Liquid Extraction & Solid-Phase ExtractionSoy Sauce100.5 - 103.3
Acetonitrile Extraction & C18 SPEFood Samples84.5 - 108.8 psu.edu
Precipitation, Evaporation & C18 CleanupHuman Breast Milk91 - 110 nih.govscience.gov

Calibration Approaches and Data Integrity Protocols

Accurate quantification in analytical chemistry relies on the establishment of a reliable relationship between the analytical signal and the concentration of the analyte. This is achieved through calibration. A common approach is the creation of a calibration curve, where the responses of a series of standard solutions of known concentrations are measured. nih.govresearchgate.netscielo.br The linearity of this curve, typically assessed by the coefficient of determination (R²), is a key indicator of the method's suitability. An R² value greater than 0.99 is generally considered acceptable, indicating a strong linear relationship. nih.govscielo.brasianpubs.org

For instance, in the analysis of parabens in shampoos and hair conditioners using HPLC, calibration curves were linear with regression coefficients greater than 0.9999 for all parabens. asianpubs.org Another study on the analysis of parabens in urban waters using online SPE-LC-MS/MS reported a linear coefficient of determination (R²) above 0.99 for all analytes. scielo.br

Data integrity protocols are essential to ensure the reliability and defensibility of analytical results. These protocols encompass a range of practices, including method validation, quality control, and proper documentation. Method validation, as per guidelines like those from the International Council for Harmonisation (ICH), involves demonstrating that an analytical method is suitable for its intended purpose. nih.govresearchgate.netasianpubs.org This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netasianpubs.org

Quality control (QC) samples at different concentrations (low, medium, and high) are regularly analyzed alongside unknown samples to monitor the performance of the analytical method. nih.govresearchgate.net The accuracy, often expressed as percent recovery of the known concentration, and precision, typically represented by the relative standard deviation (RSD), are calculated from these QC samples. nih.govresearchgate.netscielo.brresearchgate.net For example, a study on human urinary parabens reported accuracy between 92.2% and 112.4% and precision (coefficient of variation) between 0.9% and 9.6%. researchgate.net

Table 2: Calibration and Data Integrity Parameters for Butylparaben Analysis

Analytical MethodLinearity (R²)Accuracy (%)Precision (%RSD or %CV)Reference
HPLC-UV> 0.9999-- asianpubs.org
Online SPE-LC-MS/MS> 0.9986 - 111 (at LOQ)1 - 18 (at LOQ) scielo.br
HPLC> 0.998-< 2 nih.gov
LC-MS/MS> 0.99992.2 - 112.40.9 - 9.6 researchgate.net
LC-DAD> 0.90100.5 - 103.30.15 - 1.89

Environmental Dynamics and Biotransformation Pathways of Butylparaben Sodium

Environmental Release and Distribution Mechanisms

The release of butylparaben (B1668127) sodium into the environment is primarily linked to human activities and the subsequent disposal of products containing this compound.

Release from Consumer Products and Industrial Sources

Butylparaben sodium is an ingredient in a wide array of products, including cosmetics, personal care items, and some pharmaceuticals. industrialchemicals.gov.audrugs.com The normal use of these products, such as washing off cosmetics or the excretion of ingested pharmaceuticals, results in the release of butylparaben into domestic wastewater streams. industrialchemicals.gov.au Industrial manufacturing processes that utilize butylparaben also contribute to its release into wastewater. industrialchemicals.gov.aumdpi.com While butylparaben is used in various consumer products, its application as a food additive or in food contact materials is restricted in some regions, such as the European Union. rivm.nl

Occurrence in Wastewater Treatment Plant Effluents and Biosolids

Wastewater containing butylparaben and its sodium salt enters wastewater treatment plants (WWTPs), which serve as a significant pathway for its environmental distribution. industrialchemicals.gov.au Although WWTPs can remove a high percentage of parabens from wastewater, trace amounts can still be detected in the final effluent that is discharged into surface waters. researchgate.netscispace.com

Parabens, including butylparaben, have a tendency to accumulate in the solid materials separated during wastewater treatment, known as sewage sludge or biosolids. researchgate.netfrontiersin.org This is due to their tendency to partition into the suspended solid phase in river water. researchgate.netresearchgate.net Consequently, the application of biosolids to agricultural land as a fertilizer can introduce these compounds into the terrestrial environment. frontiersin.org Studies have detected various parabens in sewage sludge, with concentrations varying depending on the specific paraben and the location of the WWTP. windows.netresearchgate.net

Partitioning in Aquatic and Terrestrial Compartments

Once released into the environment, butylparaben sodium dissociates into the butylparaben anion and a sodium cation. industrialchemicals.gov.au The environmental behavior is then dictated by the properties of butylparaben. In aquatic systems, butylparaben is expected to partition between the water column and sediment. nih.gov Its lipophilicity, or tendency to dissolve in fats and oils, suggests it will adsorb to suspended solids and sediment. windows.netnih.gov This process is influenced by factors such as the organic content and pH of the sediment. researchgate.net

In terrestrial environments, butylparaben released through the application of biosolids is expected to exhibit low to high mobility in soil, depending on the soil's characteristics. windows.net Biodegradation is considered a significant process affecting its fate in soil. windows.net

Environmental Fate Processes

The ultimate fate of butylparaben in the environment is governed by several processes that determine its persistence and transformation.

Adsorption to Environmental Particulates (Sediment, Suspended Solids)

Due to its chemical properties, butylparaben has a tendency to adsorb to organic particles in the environment, such as sediment and suspended solids in water bodies. researchgate.netnih.gov This adsorption is a key process influencing its distribution and bioavailability in aquatic ecosystems. windows.net The partitioning of parabens into the solid phase has been observed in river water, indicating their affinity for environmental matrices. researchgate.netresearchgate.net The extent of this adsorption can be influenced by the pH of the water, as a higher pH can lead to ionization of the paraben, which may decrease its hydrophobicity and subsequent sorption. scispace.com

Volatilization from Aqueous Systems

Volatilization, the process of a chemical evaporating from water into the air, is not considered a significant environmental fate process for butylparaben. nih.govperflavory.com This is based on its estimated Henry's Law constant, which is a measure of a compound's tendency to partition between air and water. nih.govperflavory.com The low estimated value suggests that butylparaben will predominantly remain in the aqueous phase rather than escaping into the atmosphere. perflavory.com Similarly, volatilization from moist soil surfaces is also expected to be negligible. nih.gov

Interactive Data Table: Environmental Fate and Partitioning Parameters for Butylparaben

ParameterValueReference
Estimated Koc520 nih.gov
Estimated Henry's Law Constant6.0 x 10⁻⁹ atm-cu m/mole nih.govperflavory.com
Water Solubility150 mg/L at 80°C ejournals.eu
pKa~8.2 scispace.com

Biodegradation and Microbial Transformation

Biodegradation is considered a significant environmental fate process for butylparaben. nih.gov Studies have shown that both benzylparaben and butylparabens are relatively biodegradable in river water, although the rate of degradation can depend on the specific sampling site and time. scispace.com

In natural aquatic environments, butylparaben undergoes slow biodegradation. uni.opole.pl The half-life for n-butylparaben in natural water bodies has been observed to range from 9.5 to 16 hours, with the rate influenced by temperature, which ranged from 20 to 28°C in the studies. uni.opole.plresearchgate.net This suggests that microbial activity plays a crucial role in the breakdown of this compound in aquatic systems.

The primary metabolite formed during the biodegradation and metabolism of butylparaben is 4-hydroxybenzoic acid (4-HB). acs.org This metabolite is commonly found in environmental samples where parabens are present. In a study of marine mammals, 4-HB was the predominant paraben metabolite detected in all tissue samples, with concentrations reaching hundreds to thousands of nanograms per gram of tissue. acs.org A significant positive correlation was observed between the concentrations of methylparaben (another common paraben) and 4-HB, suggesting a common source of exposure and subsequent metabolism. acs.org The widespread presence of 4-HB in the environment, including in the livers of polar bears, indicates its persistence and broad distribution. acs.org

Role of Microbial Communities in Butylparaben Removal

Bioaccumulation Potential in Non-Human Organisms

While butylparaben has a high octanol-water partition coefficient, which can indicate a potential for bioaccumulation, studies have shown that this potential may be mitigated by metabolism within organisms. ejournals.euindustrialchemicals.gov.au

The potential for butylparaben to bioconcentrate in aquatic organisms is considered high based on an estimated Bioconcentration Factor (BCF) of 200. nih.gov However, experimental studies have demonstrated that butylparaben shows little tendency to bioaccumulate in rainbow trout. nih.gov In one study, less than 1% of the total ingested butylparaben remained in the liver tissue of rainbow trout after 12 days of exposure. industrialchemicals.gov.au Similarly, another study found that less than one-thousandth of the total amount of orally administered butylparaben was retained in the liver of rainbow trout at the end of the experiment. nih.gov This low retention is attributed to rapid metabolism of the compound within the fish. industrialchemicals.gov.au Despite low accumulation in tissues, exposure to butylparaben in water can lead to measurable plasma concentrations in fish. nih.gov

Interactive Data Table: Environmental Fate of Butylparaben

ParameterValueEnvironmental Compartment/OrganismReference
HydrolysisSubject to hydrolysis at pH > 7Aqueous solutions ejournals.euatamanchemicals.com
Biodegradation Half-Life9.5 - 16 hoursNatural water bodies uni.opole.plresearchgate.net
Primary Metabolite4-hydroxybenzoic acid (4-HB)Biota (e.g., marine mammals) acs.org
Bioconcentration Factor (BCF)Estimated at 200Aquatic organisms nih.gov
Bioaccumulation in Rainbow TroutLow; < 1% of ingested amount retained in liverFish industrialchemicals.gov.aunih.gov

Trophic Transfer Considerations in Aquatic Food Webs

The introduction of Butylparaben sodium into aquatic environments raises significant concerns regarding its potential to move through the food chain. The trophic transfer of this compound, which dictates its accumulation in organisms at different levels of the food web, is a critical aspect of its environmental risk assessment. This process is primarily governed by the interplay of bioaccumulation, biomagnification, and the metabolic capabilities of the organisms.

The lipophilic nature of butylparaben, indicated by its high octanol-water partition coefficient (log Kow > 4.2), suggests a potential for it to accumulate in the fatty tissues of aquatic organisms. ejournals.eu This process, known as bioaccumulation, is the uptake of a chemical from all sources, including water and food. Research has shown that while environmental concentrations of parabens in surface water can be low, higher concentrations are often detected in the tissues of aquatic animals, indicating that bioaccumulation is occurring. frontiersin.org For instance, butylparaben concentrations as high as 70 ng/g have been recorded in fish tissue. frontiersin.org Studies on freshwater fish have also noted a body size-dependent bioaccumulation of parabens, where concentrations tend to increase with the weight of the fish, suggesting that accumulation outweighs growth dilution effects. nih.gov

The potential for bioconcentration, which is the uptake of a substance from water alone, is also a key consideration. The estimated Bioconcentration Factor (BCF), a measure of this potential, for butylparaben is 200, which suggests a high likelihood of accumulation directly from the water column into aquatic organisms. nih.gov

Once butylparaben enters the base of the food web, it can be transferred to higher trophic levels, a process known as biomagnification. This can lead to progressively higher concentrations of the compound in predators. Studies have demonstrated that parabens can undergo biomagnification in aquatic food chains. mdpi.com A key metric for this is the Trophic Magnification Factor (TMF). A TMF value greater than 1 indicates that the chemical is biomagnifying. Research on related parabens, such as methylparaben, has reported a TMF of 1.83 in a subtropical marine food web, signifying considerable biomagnification. industrialchemicals.gov.auacs.orgnih.gov

However, the extent of trophic transfer is significantly influenced by the biotransformation and metabolism of butylparaben within organisms. Aquatic species, particularly fish, possess metabolic pathways to break down parabens. ejournals.euindustrialchemicals.gov.au A study on rainbow trout demonstrated rapid metabolism, with less than 1% of the total ingested butylparaben remaining in the liver tissue after a 12-day feeding experiment. industrialchemicals.gov.au The primary metabolite of paraben degradation is 4-hydroxybenzoic acid (4-HB). acs.orgnih.gov Investigations into the trophic transfer of this metabolite have found a low TMF value of 0.30, indicating that it is effectively metabolized and excreted, and does not biomagnify through the food web. acs.orgnih.gov This highlights the critical role of metabolic processes in mitigating the biomagnification potential of the parent butylparaben compound.

Interactive Data Table: Bioconcentration and Trophic Magnification Factors for Parabens

Below is a summary of key research findings on the bioaccumulation and trophic magnification of parabens in aquatic environments.

ParameterChemicalValueOrganism/SystemFindingReference
BCF Butylparaben~200 (estimated)Aquatic OrganismsSuggests a high potential for bioconcentration from water. nih.gov
TMF Methylparaben1.83Subtropical Marine Food WebIndicates considerable biomagnification. industrialchemicals.gov.auacs.orgnih.gov
TMF 4-Hydroxybenzoic acid (4-HB)0.30Subtropical Marine Food WebSuggests the metabolite is metabolized and excreted, not biomagnified. acs.orgnih.gov
Tissue Concentration Butylparaben70 ng/gFishDemonstrates bioaccumulation is occurring in natural environments. frontiersin.org
Metabolism Butylparaben<1% remainingRainbow Trout (liver)Shows evidence of rapid metabolism in fish. industrialchemicals.gov.au

Ecotoxicological Mechanisms and Ecological Impacts of Butylparaben Sodium

Effects on Aquatic Microbiota and Algal Communities

The presence of butylparaben (B1668127) in aquatic ecosystems can lead to significant changes in the foundational microbial communities that underpin the health of these environments. nih.gov Periphyton, complex assemblages of algae, bacteria, and other microorganisms attached to submerged surfaces, are particularly susceptible to these effects. nih.gov

Algae within the periphyton are sensitive to butylparaben exposure. nih.gov At high concentrations (5000 μg L⁻¹), a notable inhibition of algal growth was recorded, as indicated by decreases in both chlorophyll (B73375) a content and total algal biovolume by the end of a 32-day study. nih.govresearchgate.net Furthermore, the photosynthetic efficiency of the algae was compromised, with a measured inhibition of the maximal Photosystem II quantum yield (Fv/Fm) observed on day 24 of the experiment. nih.govresearchgate.net

Separate studies on the unicellular alga Dunaliella tertiolecta confirm these toxic effects. Exposure to butylparaben sodium resulted in a significant decrease in chlorophyll and carotenoid content, as well as a reduction in the number of viable algal cells. researchgate.netnih.gov

Table 1: Effects of Butylparaben on Periphyton Biofilm Components

Parameter Concentration Observation Source(s)
Algal Growth 5000 μg L⁻¹ Inhibition, indicated by reduced chlorophyll a and total biovolume. nih.gov, researchgate.net
Photosynthetic Efficiency 5000 μg L⁻¹ Inhibition of maximal Photosystem II quantum yield (Fv/Fm) on day 24. nih.gov, researchgate.net
Algal Diversity 5000 μg L⁻¹ Decrease in Pielou and Shannon-Weiner indices on days 24 and 32. nih.gov, researchgate.net
Bacterial Community 5000 μg L⁻¹ No significant difference observed compared to controls. nih.gov, researchgate.net

High concentrations of butylparaben not only suppress algal growth but also alter the diversity of the algal community within the periphyton. nih.gov In the same 32-day study, a decrease in algal diversity was documented on days 24 and 32, reflected by lower Pielou and Shannon-Weiner diversity indices. nih.govresearchgate.net Interestingly, the bacterial component of the biofilm appeared to be less sensitive to butylparaben than the algal component, showing no significant changes in community structure even at the highest tested concentrations. nih.govresearchgate.net

Modulation of Algal Growth and Photosynthetic Efficiency (e.g., Chlorophyll a, Photosystem II Quantum Yield)

Effects on Drinking Water Bacteria and Biofilms

Parabens, including butylparaben, have been detected in drinking water (DW) worldwide, raising questions about their impact on microbial communities within drinking water distribution systems (DWDS). researchgate.netnih.gov Research indicates that even environmental concentrations of these compounds can influence the bacteria present in both planktonic form and as biofilms on pipe surfaces. researchgate.netresearchgate.net

Studies evaluating the effects of various parabens on drinking water bacteria have shown that these compounds can alter bacterial characteristics. researchgate.netnih.gov While research has sometimes highlighted methylparaben as having the most pronounced effects, environmental concentrations of parabens in general (e.g., 15 µg/L) have been found to alter the culturability and density of biofilms. researchgate.netresearchgate.netnih.gov These changes were observed in biofilms of bacteria such as Acinetobacter calcoaceticus and Stenotrophomonas maltophilia, which are relevant to drinking water systems. researchgate.netnih.gov

The chemical structure of butylparaben, specifically its longer alkyl chain, influences its interaction with bacterial cells. researchgate.netresearchgate.net This structure causes it to preferentially lodge within the cell membrane, where it can alter permeability through non-covalent interactions with phospholipids. researchgate.netresearchgate.net Such disruptions can lead to changes in biofilm thickness and compromise the integrity of the bacterial membrane. researchgate.netnih.gov Studies have confirmed that parabens can induce modifications to bacterial membranes even at low environmental concentrations. researchgate.net

Table 2: Effects of Parabens on Drinking Water Biofilms

Parameter Paraben(s) Studied Finding Source(s)
Cellular Culturability & Density Methylparaben, Propylparaben (B1679720), Butylparaben Environmental concentrations can alter biofilm culturability and density. researchgate.net, researchgate.net
Biofilm Thickness Methylparaben, Propylparaben, Butylparaben Exposure can lead to an increase in biofilm thickness. researchgate.net, nih.gov
Membrane Integrity Butylparaben The compound's structure allows it to alter membrane permeability. researchgate.net, researchgate.net
Membrane Modification Methylparaben, Propylparaben, Butylparaben Parabens induce bacterial membrane modifications at environmental concentrations (15 µg/L). researchgate.net

Modulation of Bacterial Virulence Factors and Motility (e.g., Stenotrophomonas maltophilia)

Stenotrophomonas maltophilia is an opportunistic gram-negative bacillus responsible for a variety of nosocomial infections. nih.gov This bacterium is considered a low-grade pathogen; however, it possesses numerous virulence factors that contribute to its ability to cause infection. researchgate.net The pathogenicity of S. maltophilia infections is associated with a number of virulence factors and the capacity of the bacterial cells to form biofilms on both abiotic surfaces and host tissues. researchgate.net

Genomic analysis has identified 154 virulence-associated genes within the S. maltophilia complex that encode for various functions, including motility, adherence, and toxin production. nih.gov The ability of S. maltophilia to form biofilms is a significant virulence factor, enhancing its resistance to antibiotics and facilitating gene transfer. frontiersin.org Quorum sensing plays a crucial role in regulating biofilm formation and the expression of other virulence factors in a cell-density-dependent manner. researchgate.net

While direct studies on the effect of butylparaben sodium on Stenotrophomonas maltophilia virulence are not extensively detailed in the provided results, the general understanding of S. maltophilia's pathogenic mechanisms provides a framework for potential interactions. Given that butylparaben has antimicrobial properties, particularly against Gram-positive bacteria, its impact on the complex virulence regulation of Gram-negative bacteria like S. maltophilia warrants further investigation. ejournals.eu

Mechanistic Ecotoxicity in Non-Mammalian Models

Oxidative Stress Induction in Aquatic and Amphibian Species (e.g., Dunaliella tertiolecta, Mauremys sinensis, Polypedates megacephalus tadpoles)

Butylparaben has been shown to induce oxidative stress in various non-mammalian aquatic and amphibian species. In the marine microalga Dunaliella tertiolecta, exposure to butylparaben sodium resulted in a significant decrease in viable algal cells and the activities of antioxidant enzymes. researchgate.netnih.gov

Studies on the Chinese striped-neck turtle, Mauremys sinensis, revealed that exposure to butylparaben led to oxidative stress in the liver. mdpi.comresearchgate.net Similarly, in the tadpoles of the spot-legged tree frog, Polypedates megacephalus, butylparaben exposure induced oxidative stress in the liver. frontiersin.orgresearchgate.net This indicates that butylparaben can disrupt the redox balance in these organisms, leading to cellular damage.

Exposure to butylparaben alters the activity of key antioxidant enzymes in aquatic and amphibian species. In Dunaliella tertiolecta, butylparaben sodium caused a marked decrease in the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netnih.gov

In the liver of Mauremys sinensis, an increase in butylparaben concentration led to a decrease in the activity of antioxidant enzymes such as SOD, CAT, and glutathione (B108866) peroxidase (GSH-PX). mdpi.comresearchgate.netnih.gov Conversely, in Polypedates megacephalus tadpoles, the activities of SOD and GSH-PX increased with butylparaben exposure, suggesting a compensatory antioxidant response to the induced stress. frontiersin.orgresearchgate.net

OrganismEnzymeEffect of Butylparaben ExposureReference
Dunaliella tertiolectaSuperoxide Dismutase (SOD)Decrease researchgate.netnih.gov
Dunaliella tertiolectaCatalase (CAT)Decrease researchgate.netnih.gov
Mauremys sinensisSuperoxide Dismutase (SOD)Decrease mdpi.comresearchgate.netnih.gov
Mauremys sinensisCatalase (CAT)Decrease mdpi.comresearchgate.netnih.gov
Mauremys sinensisGlutathione Peroxidase (GSH-PX)Decrease mdpi.comresearchgate.netnih.gov
Polypedates megacephalus tadpolesSuperoxide Dismutase (SOD)Increase frontiersin.orgresearchgate.net
Polypedates megacephalus tadpolesGlutathione Peroxidase (GSH-PX)Increase frontiersin.orgresearchgate.net

A consequence of oxidative stress is lipid peroxidation, and malondialdehyde (MDA) is a commonly used biomarker for this process. In Mauremys sinensis, the content of MDA in the liver increased with the concentration of butylparaben, indicating that the antioxidant system was inhibited and lipid peroxidation was enhanced. mdpi.comnih.gov

Similarly, in Polypedates megacephalus tadpoles, the content of MDA in the liver increased with an increase in butylparaben exposure duration and concentration. frontiersin.orgresearchgate.net These findings suggest that butylparaben-induced oxidative stress leads to significant lipid damage in the tissues of these non-mammalian vertebrates.

OrganismBiomarkerEffect of Butylparaben ExposureReference
Mauremys sinensisMalondialdehyde (MDA)Increase mdpi.comnih.gov
Polypedates megacephalus tadpolesMalondialdehyde (MDA)Increase frontiersin.orgresearchgate.net

The Nrf2-Keap1 signaling pathway is a crucial defense mechanism against oxidative stress. nih.gov In Mauremys sinensis, exposure to butylparaben resulted in an initial increase and subsequent decrease in the expression of key genes in the Nrf2-Keap1 signal pathways. mdpi.comresearchgate.net Specifically, the relative expression of Nrf2 in the liver was significantly higher in the low-concentration butylparaben groups and then decreased at higher concentrations. mdpi.com

In Polypedates megacephalus tadpoles, butylparaben stress significantly altered the expression of Nrf2-Keap1 signal pathway genes. frontiersin.orgresearchgate.net The mRNA expression level of Nrf2 increased significantly after 12 hours of exposure, while the relative expression of Keap1 showed a significant decrease at all time points. frontiersin.org This suggests an activation of the Nrf2 pathway as a response to the oxidative stress induced by butylparaben.

Lipid Peroxidation Biomarkers (e.g., Malondialdehyde Content)

Inflammatory Responses and Apoptosis in Non-Human Vertebrate Livers (e.g., Mauremys sinensis, Polypedates megacephalus)

Butylparaben exposure has been shown to induce inflammatory responses and apoptosis in the livers of non-human vertebrates. In Mauremys sinensis, butylparaben exposure led to an inflammatory reaction in the liver, with the expression of inflammatory genes such as BAFF, IL-6, P50, and P65 being affected. mdpi.comresearchgate.net The expression of pro-inflammatory cytokines can activate the NF-κB signaling pathway, which was observed in this species upon butylparaben exposure. mdpi.com

Furthermore, oxidative stress induced by butylparaben led to apoptosis in the liver of Mauremys sinensis. This was evidenced by the increased expression of pro-apoptosis genes (BAX, cytc, Caspase3, and Caspase9) and the decreased expression of the anti-apoptosis gene Bcl2. mdpi.comresearchgate.netnih.gov

In Polypedates megacephalus tadpoles, butylparaben exposure also induced apoptosis in the liver. frontiersin.orgresearchgate.net The expression of pro-apoptosis genes (Bax and Caspase3) initially decreased at 12 hours but then increased at 24 and 48 hours, while the expression of the anti-apoptosis gene (Bcl-2) decreased at 24 and 48 hours. frontiersin.org This indicates that prolonged exposure to butylparaben can lead to programmed cell death in the hepatocytes of these tadpoles.

OrganismProcessKey Genes/Pathways AffectedEffect of Butylparaben ExposureReference
Mauremys sinensisInflammationBAFF, IL-6, P50, P65 (NF-κB pathway)Increased expression of inflammatory genes mdpi.com
Mauremys sinensisApoptosisBAX, cytc, Caspase3, Caspase9 (pro-apoptosis)Increased expression mdpi.comresearchgate.netnih.gov
Mauremys sinensisApoptosisBcl2 (anti-apoptosis)Decreased expression mdpi.comresearchgate.netnih.gov
Polypedates megacephalus tadpolesApoptosisBax, Caspase3 (pro-apoptosis)Initial decrease, then increase frontiersin.org
Polypedates megacephalus tadpolesApoptosisBcl-2 (anti-apoptosis)Decreased expression frontiersin.org
Gene Expression Analysis of Inflammatory Mediators (e.g., BAFF, IL-6, P65, P50)

Butylparaben exposure has been demonstrated to modulate the expression of key genes involved in inflammatory processes. Research on the Chinese striped-neck turtle (Mauremys sinensis) exposed to butylparaben (BuP) for 20 weeks provides critical insights into these mechanisms. mdpi.comresearchgate.net The study revealed a complex, dose-dependent response in the expression of inflammatory cytokines and transcription factors in the liver. mdpi.com

The expression of B-cell activating factor (BAFF) and Interleukin-6 (IL-6), both crucial cytokines in the immune response, initially increased with BuP concentration and then decreased at higher levels. mdpi.comresearchgate.net The highest expression for both BAFF and IL-6 was observed at a concentration of 50 µg/L, where the levels were significantly higher than in the control group. mdpi.com

Conversely, the expression of P65 and P50, subunits of the critical inflammatory transcription factor NF-κB (Nuclear Factor kappa B), showed a significant increase with rising BuP concentrations. mdpi.comresearchgate.net The highest expression levels for P50 and P65 were recorded at the maximum tested concentration of 5000 µg/L. mdpi.com The NF-κB pathway is a central regulator of gene transcription for inflammatory mediators. nih.gov This upregulation suggests a sustained activation of inflammatory pathways at high exposure levels.

GeneFunctionObserved Effect of Butylparaben ExposureConcentration of Peak Expression
BAFFB-cell activating factorIncreased then decreased with concentration50 µg/L
IL-6Pro-inflammatory cytokineIncreased then decreased with concentration50 µg/L
P65 (RelA)NF-κB subunitSignificantly increased with concentration5000 µg/L
P50NF-κB subunitSignificantly increased with concentration5000 µg/L
Apoptotic Pathway Markers (e.g., Bax, Caspase3, Bcl-2)

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is central to the control of the intrinsic apoptotic pathway. mdpi.com Caspases, such as Caspase-3, are proteases that execute the final stages of cell death. mdpi.comresearchgate.net

Ecotoxicological studies indicate that butylparaben can disrupt the delicate balance of these apoptotic regulators, leading to induced cell death. mdpi.comresearchgate.net In the liver of Mauremys sinensis, exposure to butylparaben resulted in a clear shift towards a pro-apoptotic state. mdpi.com The expression of the anti-apoptotic gene Bcl-2 was found to decrease significantly with increasing butylparaben concentration. mdpi.comresearchgate.net

In contrast, the expression of pro-apoptotic genes, including Bax and Caspase-3, increased significantly. mdpi.comresearchgate.net The relative expression levels of Bax and Caspase-3 were significantly higher than the control group when BuP concentrations reached 500 µg/L. mdpi.com This reciprocal regulation—downregulation of the protective Bcl-2 and upregulation of the pro-apoptotic Bax and Caspase-3—indicates that butylparaben can trigger apoptosis through a caspase-dependent mitochondrial pathway. mdpi.com

GeneFunctionObserved Effect of Butylparaben Exposure
BaxPro-apoptotic proteinExpression significantly increased
Caspase-3Executioner caspase in apoptosisExpression significantly increased
Bcl-2Anti-apoptotic proteinExpression significantly decreased
JAK-STAT Signaling Pathway Alterations

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary intracellular signaling cascade for a wide array of cytokines, interferons, and growth factors. nih.govfrontiersin.org This pathway is critical for regulating processes such as immune responses, cell proliferation, and inflammation. nih.govmednexus.org While direct research detailing the specific interaction between butylparaben and the JAK-STAT pathway is limited, strong mechanistic links can be inferred from its known effects on upstream signaling molecules.

The JAK-STAT pathway is activated by cytokines, including IL-6. frontiersin.org As established, butylparaben exposure significantly alters the expression of IL-6. mdpi.com By modulating IL-6 levels, butylparaben can logically be expected to cause downstream alterations in the activation state of the JAK-STAT pathway. Furthermore, parabens are classified as xenoestrogens, or endocrine-disrupting chemicals. researchgate.net Other endocrine disruptors have been shown to derail metabolic regulation and growth by altering the JAK-STAT pathway in fish models. researchgate.net The impact of xenoestrogens on NF-κB, which is affected by butylparaben, can be related to the modulation of other pathways, including JAK/STAT. researchgate.net Therefore, it is highly plausible that butylparaben disrupts this critical signaling pathway, contributing to its broader ecotoxicological impact on immune function and cellular regulation.

Comparative Ecotoxicological Sensitivity Across Diverse Species

The ecotoxicological effects of butylparaben vary significantly among different species, reflecting diverse levels of sensitivity to its mechanisms of action. Aquatic organisms, in particular, show high sensitivity. mdpi.comnih.gov The order of toxicity for several parabens in daphnia and fish has been established as Butylparaben > Propylparaben > Ethylparaben (B1671687) > Methylparaben, highlighting butylparaben's relatively high potency. mdpi.com

Studies have reported 48-hour median lethal concentration (LC50) values ranging from 4.0 to 24.6 mg/L for the cladoceran Daphnia magna and from 3.3 to 160.0 mg/L for the fathead minnow (Pimephales promelas). mdpi.comnih.gov In the unicellular microalgae Dunaliella tertiolecta, butylparaben sodium showed low toxicity under slightly alkaline conditions, but the algal cells were still more sensitive than mammalian cells. researchgate.netnih.gov A comparative study reported a 50% effective concentration (EC50) of 215.97 mg/L for the normal human liver cell line HL7702, indicating a lower sensitivity compared to many aquatic species. researchgate.netnih.gov In the Chinese striped-neck turtle, chronic exposure to concentrations as low as 5 to 50 µg/L was sufficient to induce significant changes in gene expression related to oxidative stress, inflammation, and apoptosis. mdpi.com

Butylparaben is also a potent antimicrobial agent, with its effectiveness varying against different microorganisms. It is generally more active against Gram-positive than Gram-negative bacteria. ejournals.eu Minimum inhibitory concentration (MIC) data shows effectiveness against various bacteria and fungi at concentrations ranging from 0.0063% to 0.02%. researchgate.net

Species/OrganismTaxonomic GroupEndpointObserved Effect/Concentration
Daphnia magna (Cladoceran)Invertebrate48h LC504.0 - 24.6 mg/L
Pimephales promelas (Fathead Minnow)Fish48h LC503.3 - 160.0 mg/L
Mauremys sinensis (Turtle)ReptileGene Expression Changes5 - 5000 µg/L
Dunaliella tertiolectaMicroalgaeGrowth InhibitionHigher sensitivity than HL7702 cells
HL7702Human Liver Cell LineEC50215.97 mg/L
Various Bacteria & FungiMicroorganismsMIC0.0063% - 0.02%

Molecular and Cellular Biological Investigations of Butylparaben Sodium

Molecular Interactions with Biomacromolecules

The interaction between butylparaben (B1668127) and proteins is a dynamic process involving specific binding events that can lead to significant changes in the protein's secondary and tertiary structures. nih.govoatext.com For instance, investigations into the digestive enzyme trypsin have revealed that interaction with butylparaben causes a distinct structural transformation from a β-sheet structure to an unordered coil. researchgate.netnih.gov This alteration is indicative of a significant conformational change that impacts the protein's stability and function.

Human Serum Albumin (HSA) is the most abundant transport protein in blood plasma, and its interaction with chemical compounds is of major physiological importance. oatext.com Computational studies using molecular dynamics simulations have been employed to investigate the binding of parabens, including butylparaben, to HSA. oatext.com These simulations indicate that butylparaben exhibits a high binding affinity for HSA. oatext.com The binding is facilitated through the formation of a hydrogen bond network between the ligand and the protein. oatext.com Molecular docking analyses have successfully located the binding pocket on HSA, which aligns with experimentally identified binding sites. oatext.com The interaction with HSA is a key factor in the distribution and bioavailability of butylparaben in the body. nih.govresearchgate.net

Table 1: Summary of Butylparaben-HSA Interaction Findings

ParameterFindingMethodSource
Binding Affinity High affinity observed for butylparaben compared to other parabens.Molecular Dynamics & Docking oatext.com
Primary Interaction Formation of a hydrogen bonding network.Molecular Dynamics oatext.com
Binding Location Agreement with experimentally known binding sites.Molecular Docking oatext.com

Protein-Ligand Binding Dynamics and Structural Changes

Enzyme Inhibition Mechanisms (e.g., Trypsin)

Trypsin, a key digestive serine protease, has been used as a model enzyme to study the inhibitory effects of butylparaben. nih.gov Research demonstrates that butylparaben inhibits the catalytic activity of trypsin through a specific binding mechanism. researchgate.netnih.gov This inhibition is a crucial finding for assessing the compound's effect at a molecular level. researchgate.net

Kinetic studies have revealed the specific mechanism by which butylparaben inhibits trypsin. nih.gov The analysis of enzyme kinetics indicates a competitive inhibition model. researchgate.netnih.gov This suggests that butylparaben and the natural substrate compete for the same binding site on the enzyme.

Further investigation through molecular docking has identified the precise location of this interaction. Butylparaben embeds itself within the hydrophobic S1 binding pocket of trypsin, which is the substrate-binding site. researchgate.netnih.gov This pocket is characterized by an aspartic acid residue (Asp-189) at its base, which is crucial for recognizing and binding specific substrates. nih.gov By occupying this cavity, butylparaben directly blocks the enzyme's active site, preventing it from binding to its substrate and carrying out its catalytic function. researchgate.netnih.gov

Table 2: Kinetic and Binding Site Analysis of Butylparaben on Trypsin

ParameterResultSignificanceSource
Inhibition Model CompetitiveInhibitor binds to the enzyme's active site. researchgate.netnih.gov
Binding Location Hydrophobic cavity S1 binding pocket.Directly blocks substrate access to the active site. researchgate.netnih.gov
Intrinsic Fluorescence Quenching and Förster Resonance Energy Transfer (FRET)

Spectroscopic techniques provide deeper insights into the binding interaction between butylparaben and trypsin. Studies measuring the intrinsic fluorescence of trypsin, which primarily comes from its tryptophan and tyrosine residues, show that this fluorescence is quenched upon interaction with butylparaben. researchgate.netnih.gov The nature of this quenching is identified as a static mechanism, which occurs when the inhibitor and the protein form a non-fluorescent ground-state complex. researchgate.netnih.gov

Förster Resonance Energy Transfer (FRET) analysis was used to calculate the distance between the donor (trypsin's fluorescent amino acids) and the acceptor (butylparaben). The calculated distance was found to be 1.89 nm. researchgate.netnih.gov This short distance, coupled with high energy transfer efficiency, confirms the close proximity of the bound butylparaben to the enzyme's tryptophan residues and further supports the formation of a stable complex. researchgate.netnih.gov

Table 3: Spectroscopic Analysis of Butylparaben-Trypsin Interaction

TechniqueObservationInterpretationValueSource
Intrinsic Fluorescence Quenching of trypsin's fluorescence.Static quenching mechanism due to complex formation.- researchgate.netnih.gov
FRET High energy transfer efficiency.Calculation of binding distance.1.89 nm researchgate.netnih.gov
Thermodynamic Characterization of Binding (e.g., Enthalpy, Hydrogen Bonding, Van der Waals Interactions)

The thermodynamic parameters of the binding between butylparaben and trypsin have been characterized to understand the driving forces behind the interaction. researchgate.netnih.gov The change in Gibbs free energy (ΔG) was found to be negative, indicating that the binding process is spontaneous. researchgate.net

The binding is primarily enthalpy-driven, as shown by a negative change in enthalpy (ΔH). researchgate.netnih.gov This suggests that the formation of bonds in the complex releases energy. The negative change in entropy (ΔS) indicates a decrease in randomness as the molecules form an ordered complex. researchgate.net The major forces stabilizing the butylparaben-trypsin complex were identified as van der Waals interactions and hydrogen bonds. researchgate.netnih.gov This type of thermodynamic profile, with negative enthalpy and entropy changes, is characteristic of interactions driven by specific, short-range forces rather than broad hydrophobic effects. researchgate.netresearchgate.net

Table 4: Thermodynamic Parameters for Butylparaben-Trypsin Binding

Thermodynamic ParameterValueImplicationPredominant ForcesSource
Gibbs Free Energy (ΔG) NegativeSpontaneous reaction.- researchgate.net
Enthalpy (ΔH) NegativeEnthalpy-driven, exothermic process.Hydrogen Bonding, Van der Waals Interactions researchgate.netnih.gov
Entropy (ΔS) NegativeIncreased order upon complex formation.- researchgate.net

Conformational Alterations (e.g., Circular Dichroism Spectroscopy, Molecular Dynamics Simulation)

While specific studies employing circular dichroism (CD) spectroscopy or molecular dynamics (MD) simulations on butylparaben sodium's interaction with biomolecules are not widely documented in the reviewed literature, related computational methods provide insights into the conformational interactions of its parent compound, butylparaben.

Molecular docking studies have been utilized to simulate the interaction between butylparaben, its metabolites, and key biological receptors. These computational models predict how a ligand, such as butylparaben, fits into the binding site of a protein and what conformational changes might occur. For instance, computational docking has shown that butylparaben and its hydroxylated metabolites have the potential for favorable interactions within the ligand-binding domain of human estrogen receptor alpha (ERα). nih.govnih.gov These simulations suggest that the binding is similar to that of the natural hormone 17ß-estradiol. nih.govnih.gov Further MD simulations have been used to investigate the interaction of various parabens, including butylparaben, with model cell membranes (dipalmitoylphosphatidylcholine bilayers) and the transport protein human serum albumin (HSA). oatext.com These simulations help to understand the transport and cellular uptake of the compound, which precedes any intracellular interaction. oatext.com

One study combined CD spectroscopy and MD simulations to investigate the interaction of butylparaben with trypsin, a digestive enzyme. researchgate.net The results indicated that butylparaben binding altered the conformation of trypsin, transforming parts of its structure from a β-sheet to an unordered coil. researchgate.net This was supported by fluorescence spectroscopy and differential scanning calorimetry, which also pointed to conformational and stability changes in the enzyme upon binding. researchgate.net

Interaction with DNA and Genetic Material (e.g., DNA Damage, Chromosome Aberrations, Sister Chromatid Exchange in non-human or in vitro models)

The genotoxic potential of butylparaben has been assessed in various non-human and in vitro models, with studies investigating its capacity to cause DNA damage, chromosome aberrations, and sister chromatid exchanges (SCE).

In vitro studies have demonstrated that butylparaben can induce DNA damage. Exposure of porcine oocytes to butylparaben resulted in DNA damage, as indicated by an increased percentage of cells positive for γ-H2AX, a marker for DNA double-strand breaks. umich.edu Similarly, studies on human peripheral lymphocytes in culture showed that butylparaben could cause DNA fragmentation. researchgate.net One study noted that while butylparaben itself was nonmutagenic in a specific assay, a reaction product formed with sodium nitrite (B80452) under irradiation was found to be mutagenic in an assay designed to detect DNA-damaging agents. industrialchemicals.gov.au

Evidence also points towards butylparaben inducing chromosomal abnormalities. A study using Chinese hamster ovary (CHO) cells reported that butylparaben may lead to detectable chromosomal aberrations. industrialchemicals.gov.au In cultured human lymphocytes, butylparaben was shown to induce an increased percentage of chromosomal aberrations. researchgate.net

Multiple studies have confirmed that butylparaben can increase the frequency of sister chromatid exchanges (SCE), which is an interchange of DNA between the two sister chromatids of a duplicated chromosome. A positive result was observed in an in vitro SCE test using human leukocytes. europa.eu Other research found that butylparaben significantly increased SCEs in cultured human peripheral lymphocytes and showed elevated SCE rates in CHO cells. researchgate.neteuropa.eu

EndpointTest SystemResultReference
DNA DamagePorcine Oocytes (in vitro)Positive (increased γ-H2AX) umich.edu
DNA DamageHuman Lymphocytes (in vitro)Positive (DNA fragmentation) researchgate.net
Chromosome AberrationsChinese Hamster Ovary (CHO) Cells (in vitro)Positive industrialchemicals.gov.au
Chromosome AberrationsHuman Lymphocytes (in vitro)Positive researchgate.net
Sister Chromatid Exchange (SCE)Human Leukocytes (in vitro)Positive europa.eu
Sister Chromatid Exchange (SCE)Human Lymphocytes (in vitro)Positive researchgate.net
Genotoxicity (SMART)Drosophila melanogaster (in vivo)Negative dergipark.org.tr

Endocrine System Modulation in In Vitro and Non-Human In Vivo Models

Butylparaben is recognized as a compound with endocrine-disrupting properties, primarily through its interaction with estrogen signaling pathways. oup.com Numerous in vitro and non-human in vivo studies have provided evidence that butylparaben can exert estrogenic effects. nih.gov This activity has been observed across various models, including yeast-based assays, cultured human cells, and rodent studies. nih.goveuropa.eu The compound's effects are not limited to estrogenic action; it has also been investigated for antiandrogenic activity and effects on the thyroid system. nih.govnih.gov In vivo studies in rats have shown that butylparaben exposure can affect endocrine-sensitive organs and alter hormone levels. nih.govnih.gov

Estrogen Receptor Binding and Activation Studies

The primary mechanism for butylparaben's endocrine activity is its ability to interact with estrogen receptors (ERs), mimicking the action of endogenous estrogens.

Ligand Binding Assays

Ligand binding assays have demonstrated that butylparaben can directly bind to estrogen receptors. In a competitive binding assay using isolated rat uteri, butylparaben was shown to compete with radiolabeled estradiol (B170435) for binding to the ER, although with a much lower affinity than the natural hormone. industrialchemicals.gov.aucapes.gov.br Studies using recombinant yeast estrogen screens also confirmed that butylparaben can bind to the human estrogen receptor. europa.eu

The relative binding affinity of butylparaben for human ERα has been shown to be significantly lower than that of potent estrogens like diethylstilbestrol. europa.eucapes.gov.br One study reported its affinity was several orders of magnitude lower than 17β-estradiol. europa.eu Another innovative cell-based assay, using bioluminescence resonance energy transfer (BRET) to measure ERα dimerization upon ligand binding, confirmed the estrogenic activity of butylparaben.

Gene Expression Regulation (e.g., CAT gene, GREB1 expression)

As a consequence of binding to the estrogen receptor, butylparaben can activate it and regulate the expression of estrogen-responsive genes. This has been demonstrated in various in vitro systems. Early studies showed that butylparaben could activate reporter genes, such as the chloramphenicol (B1208) acetyltransferase (CAT) gene, under the control of an estrogen-responsive element.

More recent research has focused on endogenous, estrogen-regulated genes that are critical for cell growth. One such gene is GREB1 (Growth Regulation by Estrogen in Breast Cancer 1). Studies using the MCF-7 human breast cancer cell line have shown that butylparaben and its metabolites can induce the expression of GREB1 mRNA. nih.govoup.com This induction was significantly blocked by co-treatment with the pure ER antagonist ICI 182,780, confirming that the effect is mediated through the estrogen receptor. nih.govbiorxiv.org Treatment of MCF-7 cells with 10 µM of butylparaben was found to induce GREB1 expression approximately 30-fold compared to the vehicle control after 6 hours. nih.gov

Other estrogen-responsive genes are also affected. Butylparaben has been shown to increase the expression of the progesterone (B1679170) receptor (PGR) gene in both MCF-7 and HCC1500 breast cancer cell lines. biorxiv.orgchapman.edu The expression of other genes involved in cell cycle and proliferation, such as c-Myc, is also upregulated by butylparaben in an ER-dependent manner. rivm.nlchapman.edu

GeneCell LineEffect of ButylparabenReference
GREB1MCF-7Upregulation (~30-fold at 10 µM) nih.gov
GREB1HCC1500Upregulation (ER-dependent) biorxiv.org
PGR (Progesterone Receptor)MCF-7Significant upregulation at 2 µM and 20 µM biorxiv.org
PGR (Progesterone Receptor)T47D-KblucIncreased expression rivm.nl
c-MycBT-474Increased protein expression rivm.nl
TFF1 (pS2)MCF-7Increased expression rivm.nl
Cell Proliferation Assays (e.g., MCF-7, T47D human breast cancer cell lines as in vitro models)

A key functional consequence of butylparaben's estrogenic activity is the stimulation of cell proliferation in estrogen-dependent cell lines. This has been extensively documented in human breast cancer cell lines that express the estrogen receptor, such as MCF-7 and T47D, which are standard in vitro models for studying estrogenicity.

Multiple studies have demonstrated that butylparaben induces proliferation in MCF-7 cells in a dose-dependent manner. nih.govnih.gov Research has identified a half-maximal effective concentration (EC50) for butylparaben-induced proliferation in MCF-7 cells to be approximately 1.2 µM. nih.govnih.govoup.com Another study reported a range of EC50 values from 0.4-40 µM. cir-safety.org Butylparaben also promotes the proliferation of T47D cells. europa.euoup.com One study observed that butylparaben displayed estradiol-mediated activation of an ER-dependent luciferase reporter in T47D-Kbluc cells, which is linked to proliferative responses. rivm.nl The proliferative effects in these cell lines can be blocked by ER antagonists, further confirming the mechanism of action. edlists.org

The metabolite of butylparaben, 3-hydroxy-n-butyl-4-hydroxybenzoate, has also been shown to promote the proliferation of both MCF-7 and T47D cells. nih.govnih.govoup.com

Cell LineCompoundEffectEC50 Value (µM)Reference
MCF-7ButylparabenIncreased proliferation1.2 nih.govnih.govoup.com
MCF-7ButylparabenIncreased proliferation0.4 - 40 cir-safety.org
T47DButylparabenIncreased proliferationNoted, but EC50 not always reached europa.euoup.com
MCF-73-hydroxy-n-butyl-4-hydroxybenzoate (metabolite)Increased proliferation8.2 nih.govnih.gov
T47D3-hydroxy-n-butyl-4-hydroxybenzoate (metabolite)Increased proliferationNot reached nih.govnih.gov

Androgen Receptor Antagonism and Androgenic Pathway Interference (e.g., In Vitro Molecular Docking)

Butylparaben has been identified as a substance with endocrine-disrupting effects, partly through its interference with the androgenic pathway. rivm.nl Structurally, parabens are similar to estrogen, but they also interfere with nuclear receptors for androgens. researchgate.net In vitro studies are crucial for determining the specific mode of action by which butylparaben exerts these effects. rivm.nl

Investigations using in vitro assays have demonstrated the anti-androgenic potential of butylparaben. For instance, studies employing the AR-EcoScreen™ cell line (based on Chinese Hamster Ovary, CHO-K1 cells) and the 22Rv1/MMTV assay are designed to assess a chemical's ability to act as an agonist or antagonist of the androgen receptor (AR). nih.gov While some household product chemicals have shown weak AR antagonistic effects in these assays, the specific antagonistic potency of butylparaben is an area of ongoing investigation. nih.gov The available data provide strong indications that butylparaben possesses endocrine-disrupting capabilities that manifest via the androgenic pathway, among others. rivm.nl Computational analyses, such as molecular docking, can further elucidate the binding potential of butylparaben to the androgen receptor, complementing the findings from in vitro transcriptional activation assays. researchgate.net

Steroidogenesis Pathway Disruption Studies

The process of steroidogenesis, the biological synthesis of steroid hormones, is another target of butylparaben. In vitro studies using the H295R human adrenocortical carcinoma cell line, a model for steroidogenesis, have shown that butylparaben can interfere with this pathway. nih.govresearchgate.netoup.com

Specifically, both butylparaben and ethylparaben (B1671687) were found to significantly increase progesterone production at the highest tested concentrations in the H295R steroid synthesis assay. researchgate.netoup.com However, no significant effects were observed on the production of testosterone (B1683101) or estradiol, although butylparaben did show a tendency to decrease their production. researchgate.net These results suggest that butylparaben might act as an endocrine disruptor by interfering with the transport of cholesterol into the mitochondria, a critical step in steroidogenesis. nih.govoup.com This interference is supported by findings that butylparaben significantly decreased the mRNA expression of the steroidogenic acute regulatory protein (StAR) in the adrenal glands of rat fetuses. nih.govoup.com

CompoundAssay ModelHormone MeasuredObserved EffectSource
ButylparabenH295R Steroidogenesis AssayProgesteroneSignificant increase in production nih.gov, researchgate.net, oup.com
ButylparabenH295R Steroidogenesis AssayTestosteroneNo significant effect (tendency to decrease) researchgate.net
ButylparabenH295R Steroidogenesis AssayEstradiolNo significant effect (tendency to decrease) researchgate.net

Role of Metabolites in Endocrine Activity (e.g., Hydroxylated Parabens)

For example, two oxidized metabolites of n-butylparaben, including 3-hydroxy n-butyl 4-hydroxybenzoate (B8730719), have been shown to possess estrogenic properties. nih.govnih.gov In studies using ER-positive human breast cancer cell lines (MCF-7 and T47D), these hydroxylated metabolites induced cellular proliferation. nih.govnih.gov Computational docking studies further revealed that these paraben compounds could have favorable interactions with the ligand-binding domain of human estrogen receptor α (ERα). nih.govnih.gov The main metabolite, 4-hydroxybenzoic acid (4-HB), has also been shown to exhibit endocrine-disrupting properties. researchgate.net This suggests that a comprehensive assessment of butylparaben's endocrine activity must account for the biological actions of its metabolites. nih.govnih.gov

CompoundCell LineActivity InvestigatedKey FindingSource
3-hydroxy n-butyl 4-hydroxybenzoate (Metabolite of n-Butylparaben)MCF-7Estrogenic Activity (Cell Proliferation)Induced cellular proliferation (EC50 of 8.2 µM) nih.gov, nih.gov
2-hydroxy iso-butyl 4-hydroxybenzoate (Metabolite of iso-Butylparaben)MCF-7Estrogenic Activity (Cell Proliferation)Induced cellular proliferation (EC50 of 2.2 µM) nih.gov, nih.gov
4-hydroxybenzoic acid (Main metabolite)N/A (General finding)Endocrine DisruptionExhibited endocrine disrupting properties researchgate.net

Cellular Responses and Signaling Pathways in In Vitro Models

Oxidative Stress Mechanisms in Cell Lines (e.g., Keratinocytes, CHO-K1)

Butylparaben exposure has been linked to the induction of oxidative stress in various in vitro models. researchgate.net In human trophoblast cells (HTR8/SVneo), butylparaben promoted the production of intracellular reactive oxygen species (ROS). nih.gov This increase in ROS is a key mechanism contributing to cellular damage. nih.gov Similarly, studies on porcine oocytes demonstrated that butylparaben treatment led to significantly higher ROS levels and lower levels of the antioxidant glutathione (B108866) (GSH). mdpi.comresearchgate.net

In other cell lines, such as human liver cancer cells (HepG2) and human dermal fibroblasts (HDFn), higher concentrations of butylparaben caused a depletion of glutathione, which also indicates the involvement of oxidative stress. researchgate.net Research on human keratinocytes (HaCaT cells) has also investigated butylparaben's capacity to induce oxidative stress. bu.edu While specific data on CHO-K1 cells regarding oxidative stress from butylparaben is less detailed, these cells are commonly used in toxicological screening, including for assessing estrogen-like compound effects. canada.canih.gov The collective evidence from multiple cell lines points to oxidative stress as a significant cellular response to butylparaben.

Apoptosis and Autophagy Induction in Oocytes and Cell Lines

The induction of programmed cell death (apoptosis) and autophagy is a significant consequence of butylparaben exposure in cellular models. In porcine oocytes, butylparaben was shown to induce DNA damage, which subsequently triggers both early apoptosis and autophagy. mdpi.comresearchgate.netmedchemexpress.com Oocytes treated with butylparaben exhibited a significantly higher percentage of markers for DNA damage (γ-H2AX), early apoptosis (annexin V), and autophagy (LC3 expression). mdpi.comresearchgate.net

This pro-apoptotic effect is not limited to oocytes. In the human trophoblast cell line HTR8/SVneo, butylparaben inhibited cell proliferation and induced apoptosis. nih.gov The mechanism was linked to increased oxidative stress and endoplasmic reticulum (ER) stress. nih.gov Furthermore, acute exposure to butylparaben can disrupt cytoskeletal filaments in Sertoli cells, potentially leading to the release of spermatogenic cells and subsequent apoptosis. rivm.nl

Cell TypeEffectAssociated Markers/MechanismsSource
Porcine OocytesInduction of ApoptosisIncreased Annexin V-positive oocytes mdpi.com, researchgate.net
Porcine OocytesInduction of AutophagyIncreased LC3 expression mdpi.com, researchgate.net
Porcine OocytesDNA DamageIncreased γ-H2AX-positive oocytes mdpi.com, researchgate.net
Human Trophoblast Cells (HTR8/SVneo)Induction of ApoptosisOxidative stress, Endoplasmic Reticulum stress nih.gov
Rat Sertoli CellsInduction of ApoptosisDisruption of vimentin (B1176767) filaments rivm.nl

Cell Cycle Perturbations in Cellular Models

Butylparaben has been shown to affect cell cycle regulation in different cellular models. Studies have suggested that parabens can dysregulate cell cycle progression, which can lead to apoptosis. researchgate.net In one study using immortalized, non-transformed human breast epithelial cells (MCF-10A), butylparaben's effect on cell cycle regulatory gene and protein expression was found to parallel that of 17β-estradiol. rivm.nl This indicates a potential for butylparaben to interfere with hormonally-regulated cell cycle control. Butylparaben sodium is also classified under agents that can cause DNA damage, which is intrinsically linked to cell cycle checkpoints and control. medchemexpress.com The disruption of the normal cell cycle is a critical aspect of butylparaben's cellular toxicity. researchgate.net

Comparative Molecular Potency and Receptor Affinity Studies

Butylparaben sodium, the sodium salt of butylparaben, readily dissociates in aqueous environments, making the butylparaben molecule available to interact with cellular receptors. Consequently, the vast majority of molecular and cellular research focuses on butylparaben. The findings from these studies are directly applicable to understanding the biological receptor interactions of butylparaben sodium. Research indicates that butylparaben can interact with several nuclear receptors, albeit with significantly lower affinity than their natural ligands.

Estrogen Receptor (ER) Affinity

Butylparaben has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). researchgate.net However, its binding affinity is substantially weaker than that of the primary endogenous estrogen, 17β-estradiol. In a yeast-based estrogen assay, butylparaben was found to be approximately 10,000-fold less potent than 17β-estradiol. researchgate.net Similarly, another study reported that butylparaben's potency was 100,000 times lower than 17β-estradiol when producing a weak response in a uterotrophic assay via subcutaneous injection. europa.eu

The relative binding affinity of parabens to estrogen receptors tends to increase with the length of their alkyl chain. capes.gov.brresearchgate.net For instance, the relative binding affinity of butylparaben to human ERα and ERβ is higher than that of methylparaben, which has a shorter alkyl chain. capes.gov.brresearchgate.net In a competitive binding assay with rat estrogen receptors, butylparaben demonstrated a relative binding affinity of 0.0009% compared to 17β-estradiol. industrialchemicals.gov.au Another in vitro study using a rat estrogen receptor assay found that butylparaben's affinity was five orders of magnitude lower than the synthetic estrogen diethylstilboestrol. researchgate.neteuropa.eu

Studies on human breast cancer cell lines (MCF-7) have provided further data on the estrogenic activity of butylparaben and its metabolites. These studies confirm that butylparaben can induce proliferation in an ER-dependent manner. nih.gov The half-maximal effective concentration (EC50) for butylparaben-induced proliferation in MCF-7 cells was determined to be 1.2 µM. nih.gov In comparison, its oxidized metabolite, 3-hydroxy n-butyl 4-hydroxybenzoate (3OH), showed a higher EC50 of 8.2 µM, indicating lower potency. nih.gov

Table 1: Comparative Estrogenic Potency of Butylparaben
CompoundAssay SystemMetricFindingReference
ButylparabenYeast-based Estrogen AssayRelative Potency~10,000-fold less potent than 17β-estradiol researchgate.net
ButylparabenRat Estrogen Receptor Competitive BindingRelative Binding Affinity0.0009% of 17β-estradiol industrialchemicals.gov.au
ButylparabenRat Estrogen Receptor AssayRelative Affinity5 orders of magnitude lower than diethylstilboestrol researchgate.neteuropa.eu
ButylparabenMCF-7 Cell ProliferationEC501.2 µM nih.gov
3-hydroxy n-butyl 4-hydroxybenzoate (Metabolite)MCF-7 Cell ProliferationEC508.2 µM nih.gov

Androgen Receptor (AR) Affinity

In addition to its estrogenic activity, butylparaben has been investigated for its interaction with the androgen receptor. Studies indicate that it can act as an antiandrogen by inhibiting the transcriptional activity of testosterone. nih.gov In an in vitro study, butylparaben at a concentration of 10 µM was shown to significantly inhibit the transcriptional activity induced by testosterone by 33%. nih.gov This effect was more pronounced than that of propylparaben (B1679720) (19% inhibition) but less than that of methylparaben (40% inhibition) at the same concentration. nih.gov The primary metabolite of parabens, p-hydroxybenzoic acid, did not show any significant inhibition. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) and Glucocorticoid Receptor (GR) Affinity

Research has also explored the effects of butylparaben on other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs) and the Glucocorticoid Receptor (GR). Butylparaben has been shown to promote adipocyte differentiation in vitro, an effect mediated through the activation of PPARγ and/or GR. nih.govnih.gov

In murine 3T3-L1 cells, butylparaben activated both PPARγ and GR. rivm.nl In human breast cancer cells (MDA-kb2), which have high levels of endogenous GR, butylparaben exhibited glucocorticoid-like activity with an EC50 of 1.75 μM. rivm.nl However, competitive binding assays suggest that parabens may not compete directly with glucocorticoids for binding to the GR's ligand-binding domain, indicating a potential allosteric modulation or indirect activation mechanism. nih.gov The adipogenic potency of parabens was observed to increase with the length of the linear alkyl chain, with butylparaben being more potent than methyl-, ethyl-, and propylparaben. nih.gov

Table 2: Receptor Interactions of Butylparaben Beyond Estrogen Receptors
ReceptorAssay SystemEffectMetric/FindingReference
Androgen Receptor (AR)AR-mediated Transcriptional Activity AssayAntiandrogenic33% inhibition of testosterone-induced activity at 10 µM nih.gov
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)3T3-L1 Cell AdipogenesisAgonisticActivated PPARγ, promoting adipogenesis nih.govrivm.nl
Glucocorticoid Receptor (GR)MDA-kb2 Human Breast Cancer CellsAgonistic (Glucocorticoid-like)EC50 of 1.75 µM rivm.nl
Glucocorticoid Receptor (GR)GR Competitor AssayNo direct competitive bindingDid not compete with dexamethasone (B1670325) for binding nih.gov

Regulatory Science and Advanced Risk Assessment Methodologies for Butylparaben Sodium

Methodologies for Endocrine Disruptor Identification and Characterization

The potential for chemical substances to interfere with the endocrine system is a significant area of focus in modern toxicology and regulatory science. The identification and characterization of endocrine disruptors (EDs) require specialized methodologies that go beyond general toxicity testing.

The identification of a substance as an endocrine disruptor involves a weight-of-evidence approach, guided by established criteria. For Butylparaben (B1668127), this process includes evaluating existing scientific literature and regulatory guidance to determine if it meets the specific criteria for an ED. researchgate.netnih.gov These criteria generally require evidence of an endocrine-mediated mode of action, an adverse effect in an intact organism, and a plausible link between the two. rivm.nl

The European Food Safety Authority (EFSA) and the European Chemicals Agency (ECHA) have developed guidance for the assessment of endocrine disrupting properties, which can be applied to various chemicals, including those not used as pesticides. researchgate.netnih.gov The application of these criteria to Butylparaben involves a systematic review of available in vivo and in vitro data to assess its potential to cause adverse effects via an endocrine-related mechanism. researchgate.netrivm.nl While many studies indicate that Butylparaben has endocrine-related actions, further discussion among experts is often required to definitively classify it as an endocrine disruptor based on the stringent criteria. rivm.nl

Understanding the specific biological pathways through which a substance may exert endocrine effects is crucial for its characterization as an ED. Mode of Action (MoA) frameworks are systematic approaches used to organize and analyze data to establish a causal link between a chemical's interaction with the endocrine system and subsequent adverse health outcomes. rivm.nl

For Butylparaben, several in vitro studies support an endocrine-disrupting MoA, with evidence pointing towards estrogenic, antiandrogenic, and effects on steroidogenesis. rivm.nloup.com In vivo studies have also observed effects consistent with an endocrine MoA, although some of these studies have limitations, such as a lack of clear dose-response relationships. rivm.nl The development of a comprehensive MoA framework for Butylparaben requires integrating data from various study types to demonstrate a biologically plausible sequence of events from the initial molecular interaction to the adverse effect. rivm.nlresearchgate.net

Application of Established Criteria for Endocrine Disruption (ED) Assessment

Methodological Approaches for Cumulative Risk Assessment of Paraben Mixtures

Humans are typically exposed to multiple parabens simultaneously from various sources. Therefore, assessing the risk of individual parabens in isolation may not fully capture the potential for combined effects. Cumulative risk assessment (CRA) methodologies are designed to evaluate the risk from co-exposure to multiple chemicals that may have similar toxicological effects.

A key prerequisite for conducting a cumulative risk assessment is evidence that the components of the mixture act via a common mechanism of action. rivm.nl For parabens, including Butylparaben, there are indications from both in vivo and in vitro studies that they may share a common mechanism of toxicity related to estrogenic and antiandrogenic activities. rivm.nl

Interspecies Differences in Metabolism and Toxicokinetics for Risk Extrapolation Methodologies

A significant challenge in risk assessment is extrapolating data from animal studies to predict human health risks. This is particularly relevant for substances like Butylparaben, where interspecies differences in metabolism and toxicokinetics can significantly influence their biological activity and potential toxicity. rivm.nl

In vitro models using human and animal tissues are valuable tools for investigating interspecies differences in metabolism. Studies comparing the metabolism of Butylparaben in human and rat skin and liver preparations have revealed important distinctions. researchgate.net

Evidence suggests that the metabolism of parabens is more efficient in rats than in humans, particularly following dermal exposure. rivm.nlrivm.nl Parabens are hydrolyzed to p-hydroxybenzoic acid (PHBA) by esterases present in the skin and liver. europa.eu In vitro studies have shown that human skin esterases appear to be less active in metabolizing parabens compared to rat skin esterases. europa.eu Similarly, while both human and rat liver can rapidly metabolize parabens, there are quantitative differences in the rates of hydrolysis. researchgate.netnih.gov The rate of hydrolysis in liver S9 fractions generally decreases with increasing paraben chain length, whereas the opposite trend has been observed in skin S9 models. nih.gov

These findings highlight the importance of considering species-specific metabolic data when extrapolating from animal studies to human risk assessment. The lower metabolic capacity in human skin suggests that a greater proportion of dermally applied Butylparaben may be absorbed systemically in its parent, more biologically active form. rivm.nl

Table of Research Findings on Butylparaben Metabolism:

Model SystemSpeciesKey Finding
Primary HepatocytesHumanRapid metabolism to 4-hydroxybenzoic acid (4-HBA) and corresponding alcohols. researchgate.netnih.gov
Liver S9Human, RatRate of hydrolysis generally decreases with increasing paraben chain length. researchgate.netnih.gov
EpiSkin™ S9HumanRate of hydrolysis generally increases with increasing paraben chain length. researchgate.netnih.gov
Skin MicrosomesHuman, RatHydrolysis rates are higher in rat skin microsomes compared to human skin microsomes. europa.eu
Liver MicrosomesHuman, RatMetabolism rates are significantly higher in liver microsomes compared to skin microsomes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling in Hazard Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in regulatory science to predict the properties of chemicals, such as their potential hazards, based on their molecular structure. industrialchemicals.gov.aunih.govnorden.org These in silico methods are crucial for screening chemicals, prioritizing them for further testing, and filling data gaps, especially when experimental data are scarce. nih.govrsc.org QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity (e.g., toxicity). nih.govresearchgate.net For regulatory purposes, these models should be validated according to established principles, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), and be associated with a defined applicability domain to ensure the reliability of their predictions. norden.org

QSAR for Environmental Hazard Assessment (e.g., Aquatic Toxicity)

In environmental risk assessment, QSAR models are instrumental in predicting the ecotoxicity of substances like butylparaben sodium. nih.govchalmers.se These models can forecast acute toxicity in key aquatic organisms from different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish. nih.govrsc.org The predictions are derived from molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov

For parabens, QSAR predictions have been used to assess their environmental danger. Notably, QSAR models identified butylparaben as being acutely toxic to aquatic organisms, a finding that contrasts with some assessments based on fate and hazard data which indicated low toxicity. mst.dkwindows.net This highlights the role of QSAR in providing a precautionary perspective on potential environmental hazards. The aquatic toxicity of parabens, as predicted by their hydrophobicity, tends to be weaker for those with shorter alkyl chains and stronger for those with longer chains, like butylparaben. researchgate.net The European Union's classification of butylparaben as toxic to aquatic organisms is partly based on such predictive data. leesu.fr

Table 1: Application of QSAR in Paraben Hazard Assessment

Application AreaFindingRelevance to Butylparaben SodiumSource
Aquatic Toxicity PredictionQSAR models based on molecular descriptors can predict acute toxicity for key aquatic organisms.Provides a method to estimate the aquatic toxicity of butylparaben in the absence of extensive experimental data. nih.gov, rsc.org
Hazard IdentificationQSAR predictions identified propylparaben (B1679720) and butylparaben as acutely toxic to aquatic organisms.Directly flags butylparaben for its potential acute aquatic toxicity based on its chemical structure. mst.dk, windows.net
Structure-Toxicity RelationshipAquatic toxicity of parabens generally increases with the length of the alkyl chain, as predicted by hydrophobicity.Explains the higher relative toxicity of butylparaben compared to shorter-chain parabens like methylparaben. researchgate.net
Regulatory ClassificationParabens like n-butylparaben are classified as toxic substances for aquatic organisms based on ecotoxicity data.QSAR data contributes to the evidence base for regulatory classifications concerning environmental hazards. leesu.fr

Methodological Frameworks for Environmental Risk Characterization (e.g., Measured Environmental Concentrations/Predicted No Effect Concentrations (MEC/PNEC) Ratios)

A primary framework for characterizing the environmental risk of chemical substances is the comparison of the Measured Environmental Concentration (MEC) with the Predicted No Effect Concentration (PNEC). mst.dkwindows.net The resulting ratio, known as the risk quotient (RQ) or MEC/PNEC ratio, is a cornerstone of environmental risk assessment. researchgate.netresearchgate.net If the MEC/PNEC ratio is less than 1, the risk is generally considered to be low or acceptable. mst.dkchemsafetypro.com

The MEC is the concentration of a substance actually measured in an environmental compartment, such as river water or wastewater effluent. researchgate.netxsrv.jp For butylparaben, concentrations have been detected in various aquatic environments, including river water, lake water, and wastewater. nih.gov

The PNEC represents the concentration of a chemical below which adverse effects on the ecosystem are unlikely to occur. chemsafetypro.comfrontiersin.org It is derived from ecotoxicological data, such as the median lethal concentration (LC50) or median effective concentration (EC50), by applying an assessment factor (AF). researchgate.netchemsafetypro.com The AF accounts for uncertainties, such as the extrapolation from laboratory data on a few species to a complex ecosystem. chemsafetypro.commdpi.com

Several studies have calculated the MEC/PNEC ratio for butylparaben to assess its risk to aquatic environments. These assessments have consistently resulted in risk quotients significantly below 1, suggesting a low risk to aquatic ecosystems under current exposure levels. mst.dkwindows.netresearchgate.net For instance, one study reported a maximum MEC/PNEC ratio for n-butylparaben of 0.0086. researchgate.net Another assessment, which used an equivalence-based approach with n-butylparaben as the reference compound, found a maximum MEC/PNEC of 0.018, which is still well below the trigger level for requiring more detailed environmental studies. researchgate.netnih.gov

Table 2: Environmental Risk Characterization of Butylparaben

ParameterReported Value/FindingSignificanceSource
Measured Environmental Concentration (MEC)Detected in various aquatic environments; highest concentration of 163 ng/L found in a Japanese urban stream.Establishes the actual exposure level of aquatic organisms to butylparaben. researchgate.net
Predicted No Effect Concentration (PNEC)Calculated from acute/chronic toxicity data (LC50/EC50) and no-effect concentrations (NOECs) using an assessment factor.Determines the "safe" concentration threshold for aquatic life. researchgate.net, xsrv.jp, chemsafetypro.com
MEC/PNEC Ratio (Risk Quotient)Maximum reported value of 0.0086.Indicates a low risk for environmental effects as the ratio is much less than 1. mst.dk, researchgate.net, windows.net
MEC/PNEC Ratio (n-butylparaben equivalence)Maximum value of 0.018.Even when considering the combined effects of multiple parabens, the risk remains below the trigger level for further detailed study. researchgate.net, nih.gov
Overall Risk ConclusionThe calculated MEC/PNEC ratio suggests the need for further study, such as large-scale monitoring and chronic toxicity tests.While current risk appears low, the preliminary nature of the assessment warrants ongoing investigation. researchgate.net, xsrv.jp, nih.gov

Emerging Research Areas and Future Directions in Butylparaben Sodium Research

Integration of Multi-Omics Technologies in Butylparaben (B1668127) Sodium Research

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of chemical compounds like butylparaben sodium. This integrated approach allows for a holistic view of the molecular and cellular responses to exposure, offering deeper insights into potential mechanisms of action.

Recent research has begun to apply these powerful tools to investigate the effects of butylparaben. For instance, a 2024 study on butylparaben's impact on glycolipid metabolism in mice utilized RNA sequencing to reveal that differentially expressed genes were enriched in pathways related to lipid and bile acid metabolism. This transcriptomic data, combined with 16S rRNA sequencing of the gut microbiota, demonstrated that butylparaben exposure altered the gut microbiome, leading to decreased bile acid production and subsequent metabolic disorders. Another study investigating the urinary metabolome's association with paraben exposure employed untargeted and targeted metabolomics, identifying links between urinary paraben concentrations and diet-related metabolites.

Toxicogenomics, a key component of multi-omics, is also being used to assess the biological activity of parabens. Studies have used transcriptional profiling in cell lines like MCF-7 to identify specific gene expression changes elicited by butylparaben, helping to characterize its biological activity and compare it to other structurally related chemicals. These approaches can help in grouping chemicals for read-across in risk assessment and generate hypotheses about critical events in adverse outcome pathways.

Future research will likely see a greater integration of these omics datasets to build comprehensive models of butylparaben sodium's biological effects. Combining transcriptomic and metabolomic data, for example, can create a more detailed picture of how genetic changes translate into functional metabolic outcomes. This systems-level understanding is crucial for elucidating complex biological responses and identifying sensitive biomarkers of exposure and effect.

Advanced Computational Modeling and Simulation for Mechanistic Insights

Advanced computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for understanding the behavior of butylparaben at the molecular level. These simulations provide dynamic, atomistic-level insights into how butylparaben interacts with biological macromolecules and environmental interfaces, complementing experimental findings.

A significant area of application for MD simulations is in studying the binding of butylparaben to proteins. For example, a combined experimental and computational study investigated the interaction between butylparaben and trypsin, a key digestive enzyme. Molecular docking and MD simulations revealed that butylparaben embeds in a hydrophobic cavity of the enzyme, leading to conformational changes and competitive inhibition of its activity. These computational approaches provided a detailed molecular mechanism that corroborated the experimental observations.

MD simulations are also used to predict the environmental fate and transport of parabens. One study used all-atom molecular dynamics to predict the partitioning constants of various organic contaminants, including butylparaben, at the water-air interface. This information is critical for understanding how these compounds distribute in the environment.

Furthermore, computational toxicology models are being developed to predict the potential toxicity of chemicals like butylparaben sodium. Physiologically based pharmacokinetic (PBPK) models, for instance, have been developed for parabens to estimate internal concentrations from external exposure data, which is vital for risk assessment. These models integrate data on absorption, distribution, metabolism, and excretion to provide a more realistic picture of in vivo exposure.

The future of this field lies in refining these models with more extensive experimental data and expanding their application to more complex biological systems. The integration of quantum mechanics/molecular mechanics (QM/MM) methods could provide even more accurate descriptions of chemical reactions and interactions, further enhancing our mechanistic understanding of butylparaben sodium.

Development of Novel Biomonitoring Techniques for Environmental and Organismal Exposure Assessment

Accurate assessment of exposure to butylparaben sodium is fundamental to understanding its potential impact on human health and the environment. Consequently, there is ongoing research into developing more sensitive, reliable, and non-invasive biomonitoring techniques.

Traditionally, exposure to parabens has been assessed by measuring their concentrations in urine or blood. However, these matrices reflect only recent exposure due to the rapid metabolism and elimination of parabens. To capture long-term exposure, researchers are increasingly turning to alternative matrices like hair. A recently developed and validated method uses liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to determine the concentration of butylparaben and other parabens in human hair. This technique, which involves acid hydrolysis, extraction, and derivatization, offers a reliable tool for assessing chronic exposure in human populations.

Another innovative approach involves matrix solid-phase dispersion (MSPD) followed by on-line acetylation gas chromatography-mass spectrometry (GC-MS) for the determination of parabens in complex matrices like seafood. This method has been successfully applied to quantify butylparaben levels in commercially available seafood, providing valuable data on dietary exposure sources. The development of such methods is crucial as they allow for the detection of parabens at very low concentrations (ng/g levels).

The table below summarizes some of the analytical methods used for the biomonitoring of butylparaben.

Analytical TechniqueMatrixKey AdvantagesReference
LC-MS/MSHuman HairReflects long-term exposure, non-invasive sample collection.
GC-MS with MSPDSeafoodHigh sensitivity and applicability to complex food matrices.
LC-MS/MSUrine, Serum, Seminal PlasmaWell-established for measuring recent exposure.

Future advancements in this area will likely focus on developing field-deployable sensors

Q & A

Q. What analytical methods are recommended for quantifying Butylparaben sodium in complex matrices, and how should they be validated?

Methodological Answer: For precise quantification in pharmaceuticals or biological samples, reverse-phase HPLC coupled with UV detection (λ = 254 nm) is widely used. Key validation parameters include:

  • Linearity : Calibration curves (0.1–50 µg/mL) with R² ≥ 0.995.
  • Recovery rates : Spike-and-recovery experiments (85–115% acceptable range).
  • Limit of detection (LOD) and quantification (LOQ) : Typically 0.03 µg/mL and 0.1 µg/mL, respectively.
    Sample preparation often involves liquid-liquid extraction (LLE) using ethyl acetate or solid-phase extraction (SPE) for complex matrices. Include internal standards (e.g., methylparaben) to correct for matrix effects .

Q. How should stability studies for Butylparaben sodium be designed to assess degradation under environmental stressors?

Methodological Answer: Adopt ICH Q1A guidelines for accelerated stability testing:

  • Conditions : 40°C ± 2°C / 75% RH ± 5% over 6 months.
  • Key metrics : Monitor pH, microbial growth, and chemical degradation (e.g., hydrolysis of the ester group) via HPLC.
    For photostability, expose samples to 1.2 million lux-hours of visible light and 200 W·h/m² of UV. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. How can researchers resolve contradictions in reported estrogenic activity of Butylparaben sodium across in vitro and in vivo studies?

Methodological Answer: Systematic evaluation involves:

  • In vitro assays : ERα/β binding assays (competitive ELISA) and transcriptional activation (luciferase reporter in MCF-7 cells).
  • In vivo models : Rodent uterotrophic assay with doses ranging 10–500 mg/kg/day.
  • Meta-analysis : Pool data from disparate studies, adjusting for variables like solvent choice (e.g., DMSO vs. ethanol) and cell line variability. Sensitivity analysis can identify confounding factors (e.g., metabolite interference) .

Q. What experimental approaches elucidate interaction mechanisms between Butylparaben sodium and cellular receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding affinity to estrogen receptors (PDB ID: 1A52). Validate with mutagenesis (e.g., ERα-L543A mutation).
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying pH (5.0–7.4).
  • Transcriptomics : RNA-seq of exposed HepG2 cells to identify downstream pathways (e.g., lipid metabolism genes) .

Q. How should dose-response relationships for chronic toxicity be modeled statistically?

Methodological Answer:

  • Benchmark dose (BMD) modeling : Fit data using EPA’s BMDS software, selecting Hill or log-logistic models.
  • Hierarchical Bayesian models : Account for inter-study variability in NOAEL/LOAEL determinations.
  • Covariate adjustment : Include factors like age, sex, and co-exposure to other parabens .

Q. Guidance for Addressing Contradictions

  • Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols, ensuring all reagents (e.g., solvent purity) and equipment (e.g., column batch) are specified .
  • Data conflicts : Use PRISMA frameworks for systematic reviews to evaluate study quality (e.g., risk of bias in in vivo studies due to small sample sizes) .

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benzoic acid, 4-hydroxy-, butyl ester, sodium salt
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benzoic acid, 4-hydroxy-, butyl ester, sodium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.